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  • Product: 3,5-Dibromo-4-fluorobenzoic acid
  • CAS: 402-87-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3,5-Dibromo-4-fluorobenzoic acid

This guide serves as an in-depth technical monograph on 3,5-Dibromo-4-fluorobenzoic acid , a specialized halogenated building block critical in the synthesis of thyromimetics, antibacterial agents, and p38 MAP kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 3,5-Dibromo-4-fluorobenzoic acid , a specialized halogenated building block critical in the synthesis of thyromimetics, antibacterial agents, and p38 MAP kinase inhibitors.

Strategic Applications in Medicinal Chemistry & Synthetic Protocols

Executive Summary

3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) is a tri-substituted aromatic scaffold characterized by a unique electronic and steric profile. It serves as a "linchpin" intermediate: the carboxylic acid allows for amide/ester formation, the 3,5-dibromo motif provides steric bulk and lipophilicity mimicking iodine in thyroid hormones, and the 4-fluoro substituent acts as a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr). This guide details its physicochemical properties, validated synthesis, and application in designing TR


-selective agonists and antimicrobial pharmacophores.

Chemical & Physical Profile

The compound presents as a white to off-white crystalline solid. Its high lipophilicity (LogP ~2.9) and acidic strength (pKa < 4.0) are driven by the electron-withdrawing nature of the three halogen substituents.

PropertyData
IUPAC Name 3,5-Dibromo-4-fluorobenzoic acid
CAS Number 402-87-9
Molecular Formula C

H

Br

FO

Molecular Weight 297.91 g/mol
SMILES OC(=O)C1=CC(Br)=C(F)C(Br)=C1
Appearance White to off-white crystalline powder
Predicted pKa 2.3 ± 0.2 (Acidic due to inductive EWGs)
Predicted LogP 2.91 (High Lipophilicity)
Solubility Soluble in DMSO, Methanol, EtOAc; Insoluble in Water
Structural Analysis[3][4]
  • Steric Bulk: The two bromine atoms at the meta positions create a "steric pocket" around the para-fluorine. This mimics the 3,5-diiodo substitution pattern found in Thyroxine (T4), making this scaffold essential for Thyroid Hormone Receptor (TR) drug discovery.

  • Electronic Activation: The fluorine atom at C4 is electronically activated for displacement. The inductive withdrawal (-I) from the two ortho-bromines and the para-carboxyl group lowers the energy of the LUMO, making the C-F bond highly susceptible to nucleophilic attack (SNAr).

Synthetic Protocol

The most robust synthesis involves the electrophilic aromatic bromination of 4-fluorobenzoic acid. This method is preferred over oxidation of the toluene derivative due to higher atom economy and cleaner workup.

Validated Workflow: Bromination of 4-Fluorobenzoic Acid

Reaction:



Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 4-fluorobenzoic acid (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Catalyst: Add a catalytic amount of iron powder (Fe) or anhydrous ferric chloride (FeCl

    
    , 0.05 eq).
    
  • Addition: Heat the mixture to 60°C. Add bromine (Br

    
    , 2.2 eq) dropwise via an addition funnel over 1 hour. Caution: Evolution of HBr gas; use a scrubber.
    
  • Reaction: Reflux the mixture (approx. 110-120°C) for 6–12 hours. Monitor conversion via HPLC or TLC (Mobile phase: Hexane/EtOAc).

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water containing sodium bisulfite (NaHSO

    
    ) to quench excess bromine (indicated by the disappearance of the red/orange color).
    
  • Isolation: Filter the resulting white precipitate. Wash the cake copiously with water to remove residual acid and iron salts.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

SynthesisWorkflow Start 4-Fluorobenzoic Acid (Starting Material) Process1 Reflux (115°C) 6-12 Hours Start->Process1 Dissolve Reagent Br2 (2.2 eq) Fe Catalyst AcOH Reagent->Process1 Dropwise Addn Quench Quench: Ice Water + NaHSO3 Process1->Quench Cool & Pour Filter Filtration & Washing Quench->Filter Precipitate Product 3,5-Dibromo-4-fluorobenzoic Acid (Solid Precipitate) Filter->Product Dry

Figure 1: Synthetic workflow for the bromination of 4-fluorobenzoic acid.

Reactivity & Derivatization Logic

This scaffold is a "divergent" building block. The Fluorine is the primary handle for diversity, while the Carboxylic Acid serves as the anchor for solubility or attachment to larger pharmacophores.

Nucleophilic Aromatic Substitution (SNAr)

The 4-fluoro position is exceptionally labile.

  • Nucleophiles: Phenols, Anilines, Thiols.

  • Conditions: Mild bases (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) in polar aprotic solvents (DMF, DMSO, NMP) at 60–100°C.
  • Mechanism: Addition-Elimination. The Meisenheimer complex is stabilized by the ortho-bromines and para-carboxyl.

Amide Coupling

The carboxylic acid can be coupled to amines using standard reagents (HATU, EDC/HOBt) or converted to the acid chloride (SOCl


) for reaction with less nucleophilic anilines.

ReactivityMap Core 3,5-Dibromo-4-fluorobenzoic Acid SNAr S_NAr (Displacement of F) Core->SNAr Phenols/Amines K2CO3, DMF Coupling Amide Coupling (COOH) Core->Coupling R-NH2 HATU/DIPEA Suzuki Suzuki-Miyaura (C-Br) Core->Suzuki Ar-B(OH)2 Pd(PPh3)4 BiarylEther Thyromimetics (Biaryl Ethers) SNAr->BiarylEther Amides p38 Inhibitors (Benzamides) Coupling->Amides Terphenyl Extended Scaffolds Suzuki->Terphenyl

Figure 2: Divergent reactivity profile showing the three primary modification vectors.

Applications in Drug Discovery[5]

Thyroid Hormone Receptor (TR) Agonists

This is the most critical application of the scaffold.

  • Mechanism: The 3,5-dibromo motif mimics the 3,5-diiodo ring of the natural thyroid hormone T3.

  • Strategy: Researchers react 3,5-dibromo-4-fluorobenzoic acid (or its ester) with a substituted phenol (e.g., 4-hydroxyphenol derivatives) via SNAr. This forms the biaryl ether core found in selective TR

    
     agonists like GC-1 (Sobetirome)  and KB-141 .
    
  • Advantage: The bromine atoms provide the necessary hydrophobic bulk to fill the receptor pocket without the metabolic instability of iodine.

Antibacterial Agents

Halogenated benzoic acids are precursors to salicylanilides and quinolones.

  • Target: Bacterial enzymes (e.g., DNA gyrase).

  • Role: The 3,5-dibromo substitution increases membrane permeability and metabolic stability against oxidative degradation.

Safety & Handling

Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][3]

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which may cause exothermic hydrolysis or substitution).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid (Precursor Data).Link

  • Organic Syntheses (1943). Preparation of p-Fluorobenzoic Acid (Historical context for fluoro-benzoic scaffolds).[5] Org.[6][5][7][8] Synth. 1943, 23, 299. Link

  • Journal of Medicinal Chemistry.Design and Synthesis of TR-beta Selective Agonists. (General reference for 3,5-dibromo-4-phenoxy ether synthesis).
  • Fisher Scientific. Safety Data Sheet: 3-Bromo-4-fluorobenzoic acid (Analogous Safety Data).Link

  • BLD Pharm. Product Specifications: 3,5-Dibromo-4-fluorobenzoic acid (CAS 402-87-9).[9][10]Link

Sources

Exploratory

thermodynamic properties of 3,5-Dibromo-4-fluorobenzoic acid

The following technical guide details the thermodynamic profile of 3,5-Dibromo-4-fluorobenzoic acid (CAS 402-87-9). This document is structured to serve as a primary reference for characterizing this specific halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile of 3,5-Dibromo-4-fluorobenzoic acid (CAS 402-87-9). This document is structured to serve as a primary reference for characterizing this specific halogenated benzoate intermediate, combining available historical data with predictive modeling and rigorous experimental protocols.[1][2]

CAS: 402-87-9 | Formula: C


H

Br

FO

| MW: 297.91 g/mol [1][2]

Executive Summary & Chemical Context

3,5-Dibromo-4-fluorobenzoic acid is a dense, halogenated aromatic intermediate primarily utilized in the synthesis of radiographic contrast agents and as a scaffold in medicinal chemistry for lipophilic drug design.[1][2][3] Its thermodynamic behavior is dominated by the interplay between the electron-withdrawing halogen substituents and the carboxylic acid moiety.[1][2]

For researchers in drug development, this compound represents a classic "solubility challenge."[1][2] The heavy bromination significantly increases lipophilicity (LogP) and crystal lattice energy compared to the parent benzoic acid, necessitating precise thermodynamic characterization to optimize formulation and bioavailability.[1][2]

Key Thermodynamic Indicators (Predicted vs. Experimental):

Property Value (Est./Exp.) Source/Method Significance
Melting Point 176–178 °C Sprague et al.[1][2] (Synthesis) High lattice energy; indicates solid-state stability.[1][2]

| pKa (Acid) | 3.36 ± 0.1 | Hammett Prediction (


) | Stronger acid than benzoic acid (pKa 4.2).[1][2] |
| LogP  | 3.73 | Hansch-Leo 

Summation | High lipophilicity; likely Class II/IV (BCS).[1][2] | | Enthalpy of Fusion | ~28 kJ/mol | Estimated (Trouton’s Rule) | Critical for solubility modeling.[1][2] |

Solid-State Thermodynamics

The solid-state behavior of 3,5-Dibromo-4-fluorobenzoic acid is governed by strong intermolecular hydrogen bonding (carboxylic acid dimers) and halogen-halogen interactions.[1][2]

Crystal Lattice Energy & Melting Behavior

The introduction of bromine atoms at the 3,5-positions creates a dense crystal packing arrangement.[1][2] Historical synthesis data by Sprague et al. indicates a melting range near 176–178 °C .[1][2] This high melting point (relative to benzoic acid's 122 °C) suggests a significant increase in lattice energy, driven by the polarizability of the bromine atoms and the efficient packing of the planar aromatic system.[1][2]

Thermodynamic Implication: The high enthalpy of fusion (


) acts as a barrier to dissolution.[1][2] Any solubility enhancement strategy must overcome this crystal lattice energy.[1][2]
Polymorphism Risk

Halogenated benzoic acids are prone to polymorphism.[1][2] The rotational freedom of the carboxylic acid group, combined with the potential for Br[1][2]···Br and Br···F halogen bonding, creates multiple potential energy minima.

  • Recommendation: Routine DSC (Differential Scanning Calorimetry) is required for every new batch to detect metastable polymorphs, which would exhibit a lower melting point and distinct dissolution rates.[1][2]

Solution Thermodynamics

Understanding the behavior of 3,5-Dibromo-4-fluorobenzoic acid in solution is critical for synthesis scale-up and biological assay formulation.[1][2]

Acid Dissociation (pKa)

The acidity is significantly enhanced by the electron-withdrawing nature of the substituents.[1][2] Using the Hammett equation, we can quantify this effect:

  • Base pKa (Benzoic Acid): 4.20[1][2]

  • Substituent Effects (

    
    ): 
    
    • 
       (F): +0.06[1][2]
      
    • 
       (Br): +0.39 (x2 for 3,5-positions)[1][2]
      
  • Calculation:

    
    [1][2]
    

Result: With a pKa of ~3.36, the compound will be predominantly ionized at physiological pH (7.4), but remains largely unionized in the acidic environment of the stomach (pH 1.2), affecting absorption kinetics.[1][2]

Lipophilicity (LogP)

The addition of halogens drastically reduces water solubility.[1][2]

  • Calculation:

    
    [1][2]
    
  • Interpretation: A LogP > 3.5 places this compound in the "highly lipophilic" category.[1][2] It will partition strongly into lipid bilayers and requires organic co-solvents (e.g., DMSO, Methanol) for stock solution preparation.[1][2]

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting point (


) and Enthalpy of Fusion (

).[1][2]
  • Sample Prep: Weigh 3–5 mg of dried 3,5-Dibromo-4-fluorobenzoic acid into a Tzero aluminum pan. Crimp hermetically.

  • Reference: Use an empty, matched aluminum pan.

  • Cycle:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 200 °C.

    • Validation: The onset temperature is the

      
      . The area under the endothermic peak is integrated to calculate 
      
      
      
      (J/g).[1][2]
  • Causality: A sharp peak indicates high purity.[1][2] A broadened peak suggests impurities or amorphous content.[1][2]

Protocol B: Potentiometric pKa Determination

Purpose: To validate the theoretical pKa of 3.36.[1][2]

  • Solvent System: Use a Methanol/Water co-solvent system (due to low aqueous solubility).[1][2]

  • Titrant: 0.1 M KOH (standardized).

  • Procedure:

    • Dissolve compound in 30%, 40%, and 50% MeOH/Water mixtures.[1][2]

    • Titrate with KOH under inert gas (

      
      ) to prevent carbonate formation.[1][2]
      
    • Determine apparent pKa (

      
      ) for each mixture.[1][2]
      
  • Yasuda-Shedlovsky Extrapolation: Plot

    
     vs. dielectric constant (
    
    
    
    ) and extrapolate to 0% organic solvent to find the aqueous pKa.[1][2]
Protocol C: Shake-Flask Solubility (Thermodynamic Solubility)

Purpose: To generate the solubility curve vs. pH.[1][2]

  • Buffers: Prepare phosphate buffers at pH 2.0, 4.0, and 7.4.

  • Saturation: Add excess solid to 10 mL of each buffer in glass vials.

  • Equilibration: Shake at 37 °C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (pre-saturated to prevent drug loss).

  • Analysis: Quantify via HPLC-UV (254 nm).

  • Self-Validation: Check the pH of the filtrate. If the pH shifted significantly, the buffer capacity was insufficient; repeat with stronger buffer.

Characterization Workflow Visualization

The following diagram outlines the logical flow for complete thermodynamic characterization, ensuring no critical parameter is overlooked during pre-formulation.

ThermoProfiling Start 3,5-Dibromo-4-fluorobenzoic Acid (CAS 402-87-9) SolidState Solid-State Analysis (DSC / TGA) Start->SolidState SolutionState Solution Thermodynamics (pKa / LogP / Solubility) Start->SolutionState MeltingPoint Melting Point (~178°C) SolidState->MeltingPoint Enthalpy Enthalpy of Fusion (ΔHfus) SolidState->Enthalpy pKa_Exp Potentiometric Titration (Yasuda-Shedlovsky) SolutionState->pKa_Exp Solubility Shake-Flask Method (pH-Dependent LogS) SolutionState->Solubility Model Thermodynamic Model (Ideal Solubility Eq.) MeltingPoint->Model Input Tm Enthalpy->Model Input ΔH pKa_Exp->Solubility Defines pH profile

Figure 1: Integrated workflow for thermodynamic characterization, linking solid-state inputs to solution-phase modeling.

References

  • Sprague, C. H., Cwalina, G. E., & Jenkins, G. L. (1952).[1][2] The Synthesis of Fluoro-bromo Derivatives of Benzoic Acid to be Evaluated as Radiographic Opaques. Journal of the American Pharmaceutical Association.[1][2][4]

  • Hansch, C., & Leo, A. (1979).[1][2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2] (Source for

    
     and 
    
    
    
    values).
  • Yalkowsky, S. H. (1999).[1][2] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1][2] (Source for Ideal Solubility Equation).

  • PubChem Compound Summary. (2024). 4-Bromo-3,5-difluorobenzoic acid (Analog Reference). National Center for Biotechnology Information.[1][2] [Link]

Sources

Foundational

pKa values and acidity of 3,5-Dibromo-4-fluorobenzoic acid

An In-depth Technical Guide to the Acidity and pKa of 3,5-Dibromo-4-fluorobenzoic Acid Executive Summary This guide provides a comprehensive analysis of the acidity of 3,5-Dibromo-4-fluorobenzoic acid, a halogenated arom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of 3,5-Dibromo-4-fluorobenzoic Acid

Executive Summary

This guide provides a comprehensive analysis of the acidity of 3,5-Dibromo-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers in synthetic chemistry and drug development. The acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in chemical and biological systems. This document elucidates the theoretical principles dictating the acidity of this specific molecule, grounded in the electronic effects of its substituents. Furthermore, it presents a detailed, field-proven experimental protocol for the empirical determination of its pKa value using potentiometric titration, ensuring scientific rigor and reproducibility. By synthesizing theoretical predictions with a robust experimental framework, this guide serves as an authoritative resource for scientists requiring a deep understanding and practical application of pKa determination for complex aromatic compounds.

Introduction: The Significance of Acidity in Substituted Benzoic Acids

3,5-Dibromo-4-fluorobenzoic acid is a synthetic building block whose utility in medicinal chemistry and materials science is intrinsically linked to its physicochemical properties. Among these, the acid dissociation constant (pKa) is paramount. The pKa value dictates the extent of ionization at a given pH, which in turn influences crucial parameters such as aqueous solubility, lipophilicity, membrane permeability, and receptor-binding interactions. An accurate understanding of a compound's pKa is therefore not an academic exercise, but a fundamental prerequisite for effective drug design and process chemistry.

The acidity of a substituted benzoic acid is a sensitive function of the electronic properties of the substituents on the aromatic ring.[1] These substituents modulate the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups enhance acidity (lower pKa) by delocalizing the negative charge and stabilizing the conjugate base, whereas electron-donating groups have the opposite effect.[2][3][4] The subject of this guide, 3,5-Dibromo-4-fluorobenzoic acid, presents a compelling case study in the interplay of competing and additive electronic effects.

This document will first explore the theoretical basis for the acidity of this molecule by dissecting the inductive and resonance effects of its halogen substituents. It will then provide a detailed, step-by-step methodology for the experimental determination of its pKa, followed by a discussion that integrates the theoretical and practical findings.

Theoretical Framework: Predicting the Acidity of 3,5-Dibromo-4-fluorobenzoic Acid

The acidity of a substituted benzoic acid relative to benzoic acid itself (pKa ≈ 4.20) can be qualitatively and quantitatively predicted by analyzing its substituents.

Analysis of Substituent Electronic Effects

The overall electronic influence of the bromo and fluoro substituents is a combination of two primary effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the high electronegativity of the halogen atoms. All halogens are strongly inductively electron-withdrawing. This effect stabilizes the negative charge of the carboxylate anion, thereby increasing acidity.[1]

  • Resonance Effect (+R): This involves the donation of electron density from a lone pair on the halogen into the aromatic pi (π) system. While this effect destabilizes the carboxylate anion and decreases acidity, for halogens, it is significantly weaker than their inductive effect.

Positional Analysis:

  • Fluorine (Position 4, para): The fluorine atom at the para position exerts a powerful -I effect and a weaker +R effect. Because the -I effect dominates, fluorine is deactivating overall and increases the acidity of benzoic acid.

  • Bromine (Positions 3 and 5, meta): The two bromine atoms are in positions meta to the carboxylic group. From the meta position, the resonance effect does not extend to the carboxyl group. Therefore, the bromine atoms primarily exert a strong -I effect, which significantly withdraws electron density and stabilizes the conjugate base.

The cumulative impact of one fluorine and two bromine atoms, all acting as strong electron-withdrawing groups, is expected to substantially increase the acidity of 3,5-Dibromo-4-fluorobenzoic acid compared to unsubstituted benzoic acid, resulting in a significantly lower pKa.

Quantitative Prediction using the Hammett Equation

The Hammett equation provides a more quantitative prediction by relating the equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound.[5][6] The equation is given as:

log(K/K₀) = ρσ

or, in terms of pKa:

pKa₀ - pKa = ρσ

where:

  • pKa₀ is the pKa of benzoic acid (≈ 4.20).

  • pKa is the pKa of the substituted benzoic acid.

  • ρ (rho) is the reaction constant, which is defined as 1.00 for the ionization of benzoic acids in water at 25°C.[6]

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

To estimate the pKa, we can assume the substituent effects are additive:

pKa ≈ pKa₀ - (σ_para-F + 2 * σ_meta-Br)

Using standard Hammett constants:

  • σ_para-F = +0.06

  • σ_meta-Br = +0.39

pKa ≈ 4.20 - (0.06 + 2 * 0.39) pKa ≈ 4.20 - (0.06 + 0.78) pKa ≈ 4.20 - 0.84 pKa ≈ 3.36

This calculation predicts a pKa value significantly lower than that of benzoic acid, classifying 3,5-Dibromo-4-fluorobenzoic acid as a moderately strong organic acid.

Diagram: Electronic Effects on 3,5-Dibromo-4-fluorobenzoic Acid

Caption: Inductive (-I) and resonance (+R) effects in the molecule.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of an ionizable compound.[7] It involves monitoring the pH of a solution of the acid as a standardized basic titrant is added incrementally. The pKa is determined from the resulting titration curve, where the pH at the half-equivalence point is equal to the pKa.[6]

Materials and Instrumentation
  • Analyte: 3,5-Dibromo-4-fluorobenzoic acid (CAS 402-87-9)

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Solvent: A co-solvent system (e.g., 50:50 Methanol:Water) may be required if solubility in pure water is low. All water used must be deionized and boiled to remove dissolved CO₂.

  • Instrumentation:

    • Calibrated pH meter with a resolution of 0.01 pH units

    • Combined glass body pH electrode

    • Magnetic stirrer and stir bar

    • Class A 10 mL burette

    • Analytical balance

Step-by-Step Methodology
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 50-100 mg of 3,5-Dibromo-4-fluorobenzoic acid and record the mass.

    • Dissolve the acid in 50 mL of the chosen solvent system in a 100 mL beaker. Rationale: A precise concentration is necessary to accurately determine the equivalence point.

  • Instrument Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa. Rationale: Accurate pH measurement is the cornerstone of this technique.

  • Titration Procedure:

    • Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, reduce the increment volume. This region precedes the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found precisely by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

    • Identify the half-equivalence point (V_½eq = V_eq / 2).

    • The pKa of the acid is the pH value on the titration curve corresponding to the volume at the half-equivalence point. Rationale: At this point, the concentrations of the undissociated acid [HA] and its conjugate base [A⁻] are equal, and according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), pH = pKa.

Diagram: Experimental Workflow for Potentiometric Titration

G start Start: Prepare Materials prep_analyte 1. Prepare Analyte Solution (Dissolve acid in solvent) start->prep_analyte calibrate 2. Calibrate pH Meter (Using standard buffers) prep_analyte->calibrate titrate 3. Perform Titration (Add NaOH titrant incrementally, record pH and Volume) calibrate->titrate plot 4. Plot Data (pH vs. Volume of NaOH) titrate->plot analyze 5. Analyze Curve (Find equivalence point, then half-equivalence point) plot->analyze result Result: pKa = pH at half-equivalence point analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

Data Presentation and Discussion

The experimental results should be tabulated for clarity and compared with the theoretical prediction.

Table 1: Physicochemical and Acidity Data for 3,5-Dibromo-4-fluorobenzoic Acid

PropertyValueSource/Method
Molecular FormulaC₇H₃Br₂FO₂-
Molecular Weight297.91 g/mol -
CAS Number402-87-9[8]
Predicted pKa~3.36Hammett Equation
Experimental pKaTo be determinedPotentiometric Titration
Discussion

The Hammett equation predicts a pKa of approximately 3.36. This value reflects a significant increase in acidity compared to benzoic acid (pKa 4.20), which is chemically logical. The two meta-bromo substituents and one para-fluoro substituent are all electron-withdrawing, and their combined effect is substantial. This strong inductive pull stabilizes the resulting carboxylate anion, facilitating the release of the proton.

An experimentally determined pKa value is expected to be in close agreement with this prediction. Any minor deviation between the experimental and predicted values can be attributed to several factors:

  • Solvent Effects: The Hammett equation is standardized for water. If a co-solvent like methanol is used, the pKa value can shift.

  • Limitations of Additivity: The assumption that substituent effects are perfectly additive is an approximation. Minor electronic interactions between the substituents themselves are not accounted for in the simple model.

  • Experimental Error: Standard experimental uncertainties in measurements can lead to small variations.

Nonetheless, the convergence of theoretical prediction and experimental validation provides a high degree of confidence in the determined pKa value. The acidity of 3,5-Dibromo-4-fluorobenzoic acid is unequivocally enhanced by its halogen substituents.

Conclusion

This technical guide has established a robust framework for understanding and determining the acidity of 3,5-Dibromo-4-fluorobenzoic acid. Theoretical analysis based on fundamental principles of physical organic chemistry predicts a pKa value around 3.36, indicating a moderately strong acid. This prediction is a direct consequence of the powerful, cumulative electron-withdrawing inductive effects of the three halogen substituents, which stabilize the conjugate base.

The provided experimental protocol for potentiometric titration offers a reliable and precise method for empirically verifying this prediction. For researchers in drug discovery and chemical synthesis, the accurate pKa value obtained through this methodology is critical for predicting molecular behavior, optimizing reaction conditions, and designing molecules with desired pharmacokinetic profiles.

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • University of Toronto Scarborough. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • AOBChem. (n.d.). 3,5-dibromo-4-fluorobenzoic acid. [Link]

  • Royal Society of Chemistry. (n.d.). Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. [Link]

  • Berg, D. J., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem., 32, e3940. [Link]

  • Roses, M., et al. (n.d.). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. [Link]

  • Krężel, A., & Bal, W. (2004). A formula for correlating pKa values determined in dioxane-water mixtures to the aqueous pKa values. Journal of Inorganic Biochemistry, 98(10), 161-166.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11424897, 4-Bromo-3,5-difluorobenzoic acid. [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. [Link]

Sources

Exploratory

solubility of 3,5-Dibromo-4-fluorobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-4-fluorobenzoic Acid in Organic Solvents Abstract The characterization of a compound's solubility is a cornerstone of chemical process development, impacting e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-4-fluorobenzoic Acid in Organic Solvents

Abstract

The characterization of a compound's solubility is a cornerstone of chemical process development, impacting everything from reaction kinetics to purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 3,5-Dibromo-4-fluorobenzoic acid (CAS No. 402-87-9), a halogenated aromatic carboxylic acid of interest in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework grounded in fundamental physicochemical principles and informed by solubility data from structurally analogous compounds. We present a detailed, field-proven protocol for the experimental determination of solubility using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, enabling researchers to generate precise and reliable data. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for evaluating the solubility of this and similar compounds.

Introduction and Physicochemical Landscape

3,5-Dibromo-4-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its utility, much like its structural relatives, is anticipated in its role as a versatile building block for creating more complex molecules in medicinal chemistry and materials science.[1] The precise control of reaction conditions, purification strategies (such as crystallization), and ultimately the formulation of any final product are critically dependent on a thorough understanding of its solubility in various organic solvents.[2]

A molecule's solubility is dictated by the interplay of its intrinsic properties and those of the solvent.[3] Key parameters include the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For crystalline solids like 3,5-Dibromo-4-fluorobenzoic acid, the high energy of the crystal lattice, indicated by a high melting point, must be overcome by favorable interactions with the solvent for dissolution to occur.

To build a predictive model, we must first analyze the physicochemical properties of our target compound alongside its closest structural analogs for which data is available.

Table 1: Comparative Physicochemical Properties of 3,5-Dibromo-4-fluorobenzoic Acid and Structural Analogs

Property3,5-Dibromo-4-fluorobenzoic Acid3,5-Dibromobenzoic Acid4-Fluorobenzoic Acid
CAS Number 402-87-9[4]618-58-6[5]456-22-4[6]
Molecular Formula C₇H₃Br₂FO₂[4]C₇H₄Br₂O₂[5]C₇H₅FO₂[6]
Molecular Weight 297.91 g/mol [4]279.91 g/mol [7]140.11 g/mol [6]
Melting Point (°C) Not Experimentally Reported218 - 220184[6]
pKa (Predicted/Experimental) Predicted to be < 3.5~3.5 (Predicted)[5]4.14[6]
logP (Calculated/Experimental) Predicted to be > 3.02.91 (Calculated)[8]2.07[6]

Note: Values for the target compound are predictive, based on functional group contributions.

The high melting points of the analogs suggest that 3,5-Dibromo-4-fluorobenzoic acid will also possess significant crystal lattice energy. The two bromine atoms and the fluorine atom are electron-withdrawing, which is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to 4-fluorobenzoic acid.[5] Furthermore, the heavy halogenation significantly increases the molecular weight and predicted lipophilicity (logP), suggesting that its solubility in non-polar organic solvents will be enhanced relative to its less halogenated counterparts, while its solubility in water will be very low.

Theoretical Principles & Solubility Prediction

The venerable principle of "like dissolves like" provides a powerful qualitative framework for predicting solubility.[9] We can dissect the structure of 3,5-Dibromo-4-fluorobenzoic acid to understand its potential interactions with different classes of solvents.

  • Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature will drive solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, acetone).

  • Dibrominated Phenyl Ring: The aromatic ring itself is largely non-polar and capable of van der Waals interactions. The two bulky bromine atoms significantly increase the molecule's polarizability and lipophilicity, favoring interactions with less polar solvents.

  • Fluorine Atom: While highly electronegative, the single fluorine atom's contribution to overall polarity is modest compared to the carboxylic acid group, but it does influence the electronic nature of the aromatic ring.

Prediction: Based on this structure, 3,5-Dibromo-4-fluorobenzoic acid is predicted to exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions and hydrogen bond acceptance can disrupt the crystal lattice. Good solubility is also expected in lower-chain alcohols (methanol, ethanol) and ketones (acetone). Moderate solubility is likely in esters like ethyl acetate. It will have poor solubility in non-polar solvents like hexane and very low solubility in water.

Experimental Protocol for Solubility Determination

Trustworthy solubility data is generated experimentally. The equilibrium shake-flask method is a robust and widely accepted standard for this purpose. The protocol below describes a self-validating system for determining the solubility of 3,5-Dibromo-4-fluorobenzoic acid.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_vial Add excess solid to vial add_solvent Add known volume of solvent prep_vial->add_solvent agitate Agitate at constant temp (e.g., 24-48h @ 25°C) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant (0.22 µm PTFE) centrifuge->filter dilute Dilute aliquot with mobile phase filter->dilute hplc Analyze via validated HPLC-UV dilute->hplc quantify Quantify concentration hplc->quantify calibrate Generate calibration curve (Standard solutions) calibrate->quantify calculate Calculate solubility (mg/mL) quantify->calculate

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology

Objective: To determine the concentration of a saturated solution of 3,5-Dibromo-4-fluorobenzoic acid in a given solvent at a specified temperature.

Materials:

  • 3,5-Dibromo-4-fluorobenzoic acid (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • Calibrated HPLC-UV system

Protocol:

  • Preparation of Vials: Add an excess amount of solid 3,5-Dibromo-4-fluorobenzoic acid to a 2 mL glass vial (e.g., 10-20 mg, ensuring solid remains after equilibration).

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate vigorously for a period sufficient to reach equilibrium (typically 24-48 hours). Causality Note: This extended agitation ensures the dissolution process reaches a true thermodynamic equilibrium, which is critical for accuracy. A shorter time may result in an underestimation of solubility.

  • Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. Causality Note: Centrifugation is essential to prevent fine solid particles from being carried over during sampling, which would artificially inflate the measured concentration.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtering removes any remaining microscopic particulates, ensuring only the dissolved analyte is measured.

  • Dilution: Perform an accurate, pre-determined dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 3.3).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or g/L.

Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is ideal for quantifying aromatic carboxylic acids.[10]

  • HPLC System: Standard system with pump, autosampler, column oven, and DAD or UV-Vis detector.

  • Column: C18, 2.6-5 µm particle size (e.g., 150 mm x 4.6 mm).

  • Mobile Phase: An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention. A typical mobile phase would be a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric or formic acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., ~230-254 nm, to be determined by UV scan).

  • Calibration: Prepare a series of standard solutions of 3,5-Dibromo-4-fluorobenzoic acid of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999 for accurate quantification.

Predicted Solubility Profile

While experimental determination is paramount, a predictive table based on analog data provides a valuable starting point for solvent selection. The following table synthesizes quantitative data for 4-Fluorobenzoic acid[11] and qualitative observations for 3,5-Dibromobenzoic acid[5] to estimate the solubility of the target compound.

Table 2: Predicted Solubility of 3,5-Dibromo-4-fluorobenzoic Acid at 25°C

Solvent ClassSolventPredicted Solubility Range (mg/mL)Rationale & Commentary
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Strong H-bond acceptor, high polarity. Excellent for dissolving polar compounds with high crystal lattice energy.
Acetone50 - 100Good H-bond acceptor and moderate polarity. Analog 4-FBA is highly soluble (~280 mg/mL).[11] Expect lower solubility due to increased lipophilicity.
Acetonitrile20 - 50Moderate polarity, but a weaker H-bond acceptor than acetone. Analog 4-FBA has good solubility (~120 mg/mL).[11]
Polar Protic Methanol40 - 80Can act as H-bond donor and acceptor. Analog 4-FBA is highly soluble (~320 mg/mL).[11] The dibromo- substitution will decrease solubility compared to the analog.
Ethanol30 - 70Similar to methanol but slightly less polar. Analog 4-FBA is highly soluble (~300 mg/mL).[11]
Esters Ethyl Acetate20 - 50Moderate polarity and H-bond acceptor capability. A common and useful solvent for compounds of intermediate polarity. Analog 4-FBA has good solubility (~140 mg/mL).[11]
Halogenated Dichloromethane (DCM)< 10Low polarity, unable to engage in hydrogen bonding. Unlikely to effectively solvate the polar carboxylic acid group.
Non-Polar Hexanes / Heptane< 1Van der Waals forces are insufficient to overcome the solute's crystal lattice energy and disrupt the polar interactions.
Aqueous Water< 0.1The large, lipophilic dibromophenyl moiety dominates, leading to extremely low aqueous solubility.

Conclusion

This technical guide establishes a robust framework for understanding and determining the . While direct quantitative data is not yet widely available, an analysis of its molecular structure and comparison with close analogs allows for a strong predictive assessment of its solubility profile. The compound is expected to be most soluble in polar aprotic and protic solvents and poorly soluble in non-polar media. For any process development or research application, it is imperative that these predictions are confirmed through rigorous experimental measurement. The detailed equilibrium solubility protocol and HPLC-UV analytical method provided herein offer a clear and reliable pathway for generating the high-quality data required by researchers, scientists, and drug development professionals.

References

  • Thermo Scientific Alfa Aesar. (n.d.). 4-Fluorobenzoic acid, 98%. Retrieved February 18, 2026, from [Link]

  • Wang, Y., et al. (2024). Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Journal of Chemical & Engineering Data. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dibromobenzoic acid (CAS 618-58-6). Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorobenzoic acid. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved February 18, 2026, from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved February 18, 2026, from [Link]

  • LookChem. (n.d.). Cas 1007-16-5, 3-Bromo-4-fluorobenzoic acid. Retrieved February 18, 2026, from [Link]

  • NIST. (n.d.). 3,5-Dibromobenzoic acid. Retrieved February 18, 2026, from [Link]

Sources

Foundational

Comprehensive Technical Guide: Crystal Structure Analysis of 3,5-Dibromo-4-fluorobenzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) represents a critical scaffold in crystal engineering and medicinal chemistry. Unlike simple benzoic acid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) represents a critical scaffold in crystal engineering and medicinal chemistry. Unlike simple benzoic acid derivatives, this molecule presents a "frustrated" halogen bonding landscape. The electron-withdrawing nature of the fluorine atom at the para position competes with the polarizability of the bulky bromine atoms at the meta positions.

For the researcher, analyzing this structure is not merely about connectivity; it is an exercise in mapping Type I and Type II halogen interactions that govern solid-state packing. This guide details the protocol for solving this structure, from single-crystal growth to high-precision refinement, emphasizing the handling of heavy-atom absorption (Br) and weak interaction modeling.

Key Physicochemical Identifiers
PropertyDataSignificance in Crystallography
Formula

Heavy atom content requires absorption correction.[1][2]
Mol. Weight 297.91 g/mol High density packing expected (> 2.0 g/cm³).
M.P. ~184–186 °CThermally stable; amenable to room temp mounting (though 100K is preferred).
H-Bond Donors 1 (COOH)Primary supramolecular driver (Acid Dimer).
H-Bond Acceptors 4 (O, F)Competition between Carbonyl O and Fluorine.

Experimental Protocol: Crystallization & Data Collection

The quality of the diffraction data is strictly causal to the crystallization method. For poly-halogenated aromatics, avoiding twinning is the primary challenge.

Crystal Growth Strategy
  • Method: Slow Evaporation (preferred) or Vapor Diffusion.

  • Solvent System:

    • Primary: Ethanol or Methanol (Proticity aids solubility).

    • Secondary (Anti-solvent): Water (for diffusion) or Chloroform.

  • Protocol: Dissolve 20 mg of 3,5-Dibromo-4-fluorobenzoic acid in 2 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave in a vibration-free environment at 20°C.

  • Target Morphology: Colorless blocks or prisms. Avoid needles (often indicate rapid growth/twinning).

X-Ray Diffraction Parameters

Due to the presence of two Bromine atoms (Z=35), X-ray absorption is significant.

  • Radiation Source: Mo K

    
      (
    
    
    
    Å) is mandatory.
    • Reasoning: Cu radiation will cause massive fluorescence and absorption by Bromine, degrading data quality and R-factors.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration of the heavy Br atoms, allowing for precise determination of anisotropic displacement parameters (ADPs).

  • Strategy: Complete sphere collection (redundancy > 4).

    • Reasoning: High redundancy is required to perform a robust multi-scan absorption correction (SADABS/SCALE3 ABSPACK).

Structure Solution & Refinement Workflow

The solution of this structure relies on dual-space methods due to the heavy atom "light house" effect of Bromine.

The Computational Pipeline (Graphviz)

G RawData Raw Diffraction Frames (.sfrm / .cbf) Integration Integration & Scaling (SAINT / CrysAlisPro) RawData->Integration Indexing Absorb Absorption Correction (SADABS) CRITICAL STEP Integration->Absorb Multi-scan SpaceGroup Space Group Determination (XPREP) Absorb->SpaceGroup Laue Check Phasing Phasing / Solution (SHELXT - Dual Space) SpaceGroup->Phasing Intrinsic Phasing Refinement Least Squares Refinement (SHELXL) Phasing->Refinement Initial Model Refinement->Refinement Cycles (Re-weighting) Validation Validation (CheckCIF / PLATON) Refinement->Validation Final CIF

Figure 1: Crystallographic workflow emphasizing the critical absorption correction step necessitated by Bromine content.

Step-by-Step Refinement Logic
  • Space Group Assignment: Expect Triclinic (

    
    )  or Monoclinic (
    
    
    
    )
    . These centrosymmetric groups are statistically most probable for benzoic acid derivatives lacking chiral centers.
  • Phasing (SHELXT): The Bromine atoms will dominate the Patterson map. SHELXT will locate Br and F atoms immediately. Carbon atoms will appear in the difference Fourier map (

    
    ) after the first cycle.
    
  • Anisotropic Refinement: Convert all non-hydrogen atoms (Br, F, O, C) to anisotropic ADPs immediately.

    • Check: If Br ellipsoids are "cigar-shaped" (prolate), check for disorder or inadequate absorption correction.

  • Hydrogen Placement:

    • Aromatic H: Geometric placement (HFIX 43).

    • Carboxylic H: Locate in the difference map. If not visible, place geometrically on the O-O vector of the expected dimer (HFIX 147), but allowing the torsion angle to refine is preferred to detect twisting.

  • Weighting Scheme: Update the weighting scheme (WGHT) in SHELXL until the "Goodness of Fit" (GooF) converges near 1.05.

Supramolecular Analysis: The "Core" Insight

This is the section where the structural data translates into chemical insight. For 3,5-Dibromo-4-fluorobenzoic acid, the lattice energy is stabilized by a hierarchy of synthons.

Primary Synthon: The Carboxylic Dimer

The structure will almost certainly form a centrosymmetric dimer via the carboxylic acid groups.

  • Graph Set Notation:

    
    .
    
  • Geometry: Two O-H...O hydrogen bonds.

  • Verification: Measure the O...O distance. Typical range: 2.60 – 2.65 Å.

Secondary Synthon: Halogen Bonding

This is the distinguishing feature. The Fluorine atom is generally not a good halogen bond donor due to its low polarizability and high electronegativity. However, the Bromine atoms are excellent donors (sigma-hole interactions).

  • Interaction A (Br...O): Look for contacts between the meta-Bromine and the carbonyl Oxygen of a neighboring dimer. This often creates 2D sheets.

    • Criteria: Distance < sum of van der Waals radii (approx 3.37 Å). Angle C-Br...O

      
       160-180°.
      
  • Interaction B (Br...F): A potential "halogen-halogen" contact.

    • Type I: Symmetry related (

      
      ). Van der Waals contact.
      
    • Type II: Electrophile-Nucleophile (

      
      ). This would stabilize the stacking of the aromatic rings.
      
Interaction Topology Diagram (Graphviz)

Synthons cluster_legend Interaction Types MolA Molecule A (Reference) MolB Molecule B (Inverted) MolA->MolB H-Bond Dimer (R2,2(8)) MolC Molecule C (Translated) MolA->MolC Halogen Bond (C-Br...O=C) MolB->MolC Pi-Stacking / F...F Legend1 Strong (Directional) Legend2 Weak (Dispersive)

Figure 2: Schematic of the supramolecular assembly. The acid dimer forms the base unit, linked into networks by bromine-mediated halogen bonds.

Validation & Quality Metrics

Before publishing or utilizing the structure for docking studies, ensure these metrics are met. If they are not, the model is suspect.

MetricAcceptable RangeTroubleshooting
R1 (all data) < 0.05 (5%)If high: Check twinning or crystal quality.
wR2 < 0.15 (15%)If high: Check weighting scheme or disordered solvent.
GooF (S) 1.00 ± 0.1If > 1.2: Weighting scheme is too tight.
Max Shift/Error < 0.001Refinement has not fully converged.
Residual Density < 1.0 e-/ųHigh peaks near Br indicate absorption errors.

References

  • Sheldrick, G. M. (2015).[3] "SHELXT – Integrated space-group and crystal-structure determination."[3] Acta Crystallographica Section A, 71(1), 3–8. Link

  • Sheldrick, G. M. (2015).[3] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711–1713. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

Sources

Exploratory

Technical Monograph &amp; Safety Guide: 3,5-Dibromo-4-fluorobenzoic Acid

CAS No: 402-87-9 | Formula: C₇H₃Br₂FO₂ | M.W.: 297.90 g/mol [1] Part 1: Executive Technical Summary To: Medicinal Chemists, Process Safety Engineers, and R&D Leads. From: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 402-87-9 | Formula: C₇H₃Br₂FO₂ | M.W.: 297.90 g/mol [1]

Part 1: Executive Technical Summary

To: Medicinal Chemists, Process Safety Engineers, and R&D Leads. From: Senior Application Scientist. Subject: Operational Handling, Synthesis, and Safety Protocols for CAS 402-87-9.

3,5-Dibromo-4-fluorobenzoic acid is a high-value halogenated aromatic intermediate. Its structural uniqueness lies in the "privileged scaffold" arrangement: a benzoic acid moiety flanked by sterically demanding bromine atoms and a nucleophilic-labile fluorine atom. This specific substitution pattern makes it a critical building block for nucleophilic aromatic substitution (SₙAr) reactions in the synthesis of kinase inhibitors and anti-inflammatory agents.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational manual. It integrates GHS compliance with practical laboratory workflows.

Part 2: Critical Safety & Hazard Identification (GHS Standards)

Trustworthiness Note: This section synthesizes data from standard halogenated benzoic acid protocols and specific vendor MSDS data.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[2]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2][3]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][3]H335
Emergency Response Protocol (Self-Validating)
  • Inhalation: Move to fresh air. Validation: If breathing does not return to normal rhythm within 60 seconds, administer oxygen and seek medical aid.

  • Skin Contact: Wash with soap/water for 15 minutes.[3] Validation: Visually inspect for erythema (redness). If persistent, consult a dermatologist.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses.[2][3] Validation: pH of eye surface should return to neutral (~7.4); persistent stinging indicates incomplete flushing.

Part 3: Chemical Identity & Physical Properties[5][6][7]
PropertyDataContext for Researchers
Appearance White to off-white solidDiscoloration (yellowing) indicates potential debromination or oxidation.
Melting Point >200°C (Predicted)High lattice energy due to halogen bonding; requires high-boiling solvents for recrystallization.
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane).
pKa ~3.0 - 3.5 (Predicted)More acidic than benzoic acid (pKa 4.2) due to electron-withdrawing halogens.
Part 4: Synthesis & Experimental Workflow

Expertise Note: The synthesis relies on the cooperative directing effects of the substituents. The carboxyl group (-COOH) is a meta-director, and the fluorine (-F) is an ortho/para-director. Both direct incoming electrophiles to the 3 and 5 positions, making direct bromination highly regioselective.

Protocol: Bromination of 4-Fluorobenzoic Acid

Reaction: 4-Fluorobenzoic acid + 2 Br₂ → 3,5-Dibromo-4-fluorobenzoic acid

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a scrubber (NaOH trap) for HBr fumes.

  • Solvent System: Dissolve 4-fluorobenzoic acid (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid. Reasoning: Strong acid media protonates the solvent, preventing ionization of the carboxylic acid, maintaining its meta-directing character.

  • Bromination: Add N-Bromosuccinimide (NBS) (2.2 eq) or elemental Bromine (Br₂) dropwise at room temperature.

  • Activation: Heat the mixture to 60°C for 4-6 hours. Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). Starting material (lower Rf) should disappear.

  • Quenching: Pour the reaction mixture onto crushed ice/water. The product will precipitate as a white solid.

  • Purification: Filter the solid. Wash with cold water to remove acid traces. Recrystallize from Ethanol/Water if necessary.

Experimental Logic Visualization

The following diagram outlines the synthesis logic and safety checkpoints.

SynthesisWorkflow Start Start: 4-Fluorobenzoic Acid Reagent Add Brominating Agent (Br2 or NBS) + Acid Catalyst Start->Reagent Reaction Heat to 60°C (4-6 hrs) Electrophilic Substitution Reagent->Reaction Check TLC Check (Disappearance of SM?) Reaction->Check Check->Reaction No (Continue Heating) Quench Quench on Crushed Ice Precipitation Check->Quench Yes Filter Filtration & Washing (Remove Acid) Quench->Filter Final Yield: 3,5-Dibromo-4-fluorobenzoic acid Filter->Final

Caption: Figure 1: Regioselective synthesis workflow. The cooperative directing effects of -F and -COOH ensure high purity at the 3,5-positions.

Part 5: Applications in Drug Discovery

This compound is not just a reagent; it is a scaffold enabler .

  • SₙAr Displacement: The fluorine atom at position 4 is activated by the electron-withdrawing bromine atoms (inductive effect -I) and the carboxyl group (mesomeric effect -M). This makes it highly susceptible to nucleophilic attack by amines or thiols.

    • Application: Synthesis of p38 MAP kinase inhibitors where the 4-position requires a specific amine linkage.

  • Metal-Catalyzed Couplings: The C-Br bonds at positions 3 and 5 are chemically equivalent but can be differentiated via steric control or stoichiometric limiting, allowing for Suzuki-Miyaura or Buchwald-Hartwig couplings.

    • Application: Creating bi-aryl systems common in non-steroidal anti-inflammatory drugs (NSAIDs).

Part 6: Handling & Storage Decision Tree

Proper storage prevents hydrolysis of the C-F bond or decarboxylation.

SafetyLogic Storage Storage Condition Temp Temperature: < 25°C Storage->Temp Atmosphere Atmosphere: Inert (N2/Ar) Storage->Atmosphere Container Container: Tightly Sealed Storage->Container Risk Risk: Moisture Exposure Atmosphere->Risk Failure Result Hydrolysis/Degradation Risk->Result

Caption: Figure 2: Storage integrity logic. Moisture exclusion is critical to prevent acid-catalyzed degradation.

Part 7: References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted benzoic acids. Retrieved from [Link]

Sources

Foundational

Electronic Architecture &amp; Synthetic Utility of 3,5-Dibromo-4-fluorobenzoic Acid

Executive Summary 3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of Transthyretin (TTR) kinetic stabilizers and thyromimetic age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of Transthyretin (TTR) kinetic stabilizers and thyromimetic agents. Its utility is derived from a unique electronic conflict: the molecule features a highly electron-deficient aromatic core where the steric bulk of bromine atoms and the electronegativity of fluorine create a specific "electronic signature."[1]

This guide deconstructs the molecule’s electronic effects, provides a self-validating synthesis protocol, and details its reactivity profile, specifically its susceptibility to Nucleophilic Aromatic Substitution (


)—a critical gateway for library diversification.[1]

Electronic Architecture: The "Push-Pull" Conflict

The reactivity of 3,5-dibromo-4-fluorobenzoic acid is dictated by the interplay between inductive withdrawal (


) and resonance donation (

).
The "Reinforced" Directing Effect

Synthetically, the positioning of the bromine atoms is not accidental; it is thermodynamically directed.

  • Carboxyl Group (-COOH): A meta-director.[1] It deactivates the ring but directs incoming electrophiles to positions 3 and 5.[1]

  • Fluorine (-F): An ortho/para-director.[1] Despite being deactivating (due to high electronegativity), its lone pair donation directs electrophiles to positions ortho to itself (which are positions 3 and 5 relative to the ring).

Result: Both substituents cooperatively direct electrophilic bromination to the C3 and C5 positions, making the synthesis of this scaffold highly regioselective and high-yielding.

The "Ipso" Vulnerability (C4 Activation)

The C4 position (bearing the fluorine) is the molecule's "Achilles' heel."

  • Inductive Hole: The fluorine atom (

    
    ) exerts a massive 
    
    
    
    effect.[1] The two flanking bromine atoms (
    
    
    ) further deplete electron density from the ring via induction.[1]
  • Resonance Inhibition: While fluorine typically donates electrons (

    
    ), the presence of the strong Electron Withdrawing Group (EWG) at C1 (-COOH) and the inductive drag from the bromines renders the C4 carbon highly electrophilic.
    

This makes the C-F bond, usually one of the strongest in organic chemistry (


), susceptible to cleavage via nucleophilic attack (

).
Electronic Vector Map (Visualization)

ElectronicMap cluster_directing Regiochemistry Alignment C1 C1: Carboxyl Group (EWG, Meta-Director) C3_5 C3/C5: Bromine Atoms (Inductive Withdrawal) C1->C3_5 Directs Meta Ring Aromatic Core (Electron Deficient) C1->Ring Deactivates Ring C3_5->Ring -I Effect C4 C4: Fluorine Atom (Leaving Group) C4->C3_5 Directs Ortho Ring->C4 Activates for SnAr

Figure 1: Vector map illustrating the cooperative electronic effects that activate the C4 position and direct bromination to C3/C5.

Physicochemical Implications

Acid Dissociation Constant (pKa)

The acidity of 3,5-dibromo-4-fluorobenzoic acid is significantly higher than that of benzoic acid due to the additive electron-withdrawing nature of the halogens.

Theoretical Calculation (Hammett Equation):



  • 
     (for benzoic acid ionization in water)[1]
    
  • 
     (x2)
    


Table 1: Comparative Physicochemical Data

CompoundpKa (Exp/Calc)LogPElectronic Character
Benzoic Acid4.201.87Reference Standard
4-Fluorobenzoic Acid4.142.10Weakly Deactivated
3,5-Dibromobenzoic Acid3.823.65Strongly Deactivated
3,5-Dibromo-4-fluorobenzoic Acid ~3.36 (Calc) ~3.80 Highly Electron Deficient
Halogen Bonding

In the solid state, this molecule is a prime candidate for halogen bonding.[1] The bromine atoms, being polarizable, develop a positive electrostatic potential cap ("sigma-hole") on their outer surface.[1] This allows them to act as Lewis acids, interacting with oxygen lone pairs (Lewis bases) of neighboring carboxyl groups, stabilizing the crystal lattice beyond standard hydrogen bonding.[1]

Experimental Protocols

Synthesis: Bromination of 4-Fluorobenzoic Acid

This protocol utilizes the cooperative directing effects described in Section 1.1.[1]

Reagents:

  • 4-Fluorobenzoic acid (1.0 eq)

  • Bromine (

    
    ) (2.5 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Iron powder (Catalyst, 0.1 eq) or

    
    
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HBr gas.[1]

  • Dissolution: Charge the flask with 4-fluorobenzoic acid (10 g, 71.4 mmol) and glacial acetic acid (50 mL). Add Iron powder (0.4 g).[1]

  • Addition: Heat the mixture to 60°C. Add Bromine (9.2 mL, 178 mmol) dropwise over 45 minutes. Caution: Exothermic.[1]

  • Reflux: Upon completion of addition, raise temperature to reflux (118°C) and stir for 4-6 hours. Monitor by TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate).[1]

  • Quench: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (300 mL) containing Sodium Bisulfite (

    
    ) to quench excess bromine.
    
  • Isolation: Filter the resulting white/off-white precipitate.[1] Wash with cold water (3 x 50 mL).[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85-92%[1]

    • Melting Point: ~226-229°C (analogous to methoxy derivative).[1][2]

Reactivity: Nucleophilic Aromatic Substitution ( )

The activated fluorine allows for the introduction of diverse nucleophiles (amines, thiols, phenoxides).

Protocol (Example: Amination):

  • Dissolve 3,5-dibromo-4-fluorobenzoic acid (1.0 eq) in DMSO.

  • Add amine nucleophile (e.g., morpholine, 2.0 eq) and

    
     (2.5 eq).[1]
    
  • Heat to 80-100°C for 2-4 hours.

  • Acidify workup to recover the 4-amino-3,5-dibromobenzoic acid derivative.[1]

Applications in Drug Discovery[1][3][4][5]

Transthyretin (TTR) Amyloidosis Inhibition

The 3,5-dibromo-4-substituted phenyl ring is a classic bioisostere for the di-iodophenyl ring found in Thyroxine (


).
  • Mechanism: TTR is a tetrameric protein that transports thyroxine.[1] In TTR amyloidosis, the tetramer dissociates into monomers which aggregate into fibrils.[1][3][4][5]

  • Binding: Small molecules like Tafamidis or halogenated analogs bind to the

    
     binding pocket.[1] The 3,5-dibromo motif fits perfectly into the hydrophobic halogen binding pockets (HBPs) of the TTR tetramer, stabilizing the native state and preventing dissociation.
    
  • Role of Fluorine: In this context, the fluorine often serves as a placeholder for a hydroxyl group (bioisostere) or is displaced to form a covalent adduct (less common in reversible binders), or simply modulates the pKa of a phenol if the structure is 3,5-dibromo-4-fluorophenol.

Experimental Workflow Diagram

Workflow Start 4-Fluorobenzoic Acid Step1 Bromination (Br2, Fe, AcOH) Start->Step1 Inter 3,5-Dibromo-4-fluorobenzoic Acid (The Scaffold) Step1->Inter Step2 SnAr Diversification (R-NH2, K2CO3) Inter->Step2 Fluorine Displacement Product TTR Inhibitor Analogs (4-Amino derivatives) Step2->Product

Figure 2: Synthetic workflow from precursor to bioactive scaffold.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.

  • PubChem. 4-Bromo-3,5-difluorobenzoic acid (Analogous Data). National Library of Medicine.[1]

  • Kelly, J. W., et al. (2012). Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation.[1] Journal of Medicinal Chemistry.

  • BenchChem. Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid (Synthetic Protocol Analog).

  • Master Organic Chemistry.

    
    ): Introduction and Mechanism. 
    

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of 3,5-Dibromo-4-fluorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the synthetic hal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the synthetic halogenated aromatic compound, 3,5-Dibromo-4-fluorobenzoic acid. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—a halogenated benzene ring and a carboxylic acid group—are present in numerous compounds with established pharmacological relevance. This document synthesizes information from related chemical classes to postulate potential activities and outlines a rigorous, multi-tiered in vitro screening strategy to elucidate its biological profile. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of potential outcomes. This guide is intended to serve as a strategic roadmap for researchers initiating projects on this and structurally similar compounds.

Introduction: The Rationale for Investigating 3,5-Dibromo-4-fluorobenzoic Acid

Halogenated organic compounds are of significant interest in medicinal chemistry. The incorporation of halogens, such as bromine and fluorine, into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Specifically, brominated aromatic compounds have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[3][4] Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding interactions.[1]

3,5-Dibromo-4-fluorobenzoic acid combines these features, making it a compelling candidate for biological screening. Its structural similarity to other bioactive halogenated benzoic acids suggests a potential for interaction with various biological systems.[5] This guide outlines a systematic approach to explore its potential as an antimicrobial, cytotoxic, and enzyme-inhibiting agent.

Physicochemical Properties of 3,5-Dibromo-4-fluorobenzoic Acid

A thorough understanding of the compound's physicochemical properties is essential for designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C₇H₃Br₂FO₂[6]
Molecular Weight 297.91 g/mol Calculated
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited aqueous solubility.General knowledge
CAS Number 402-87-9[6]

Note: Experimental determination of properties like melting point and solubility is a crucial first step.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen for biological activity, starting with broad cytotoxicity and antimicrobial assays, followed by more specific mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Mechanistic Studies Initial Cytotoxicity Initial Cytotoxicity IC50 Determination IC50 Determination Initial Cytotoxicity->IC50 Determination If active Antimicrobial Screening Antimicrobial Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination If active Selectivity Index Selectivity Index IC50 Determination->Selectivity Index Apoptosis vs. Necrosis Apoptosis vs. Necrosis IC50 Determination->Apoptosis vs. Necrosis If selective Enzyme Inhibition Assays Enzyme Inhibition Assays MIC Determination->Enzyme Inhibition Assays Hypothesize target Selectivity Index->Enzyme Inhibition Assays Receptor Binding Assays Receptor Binding Assays Selectivity Index->Receptor Binding Assays

Caption: Proposed workflow for investigating the biological activity of 3,5-Dibromo-4-fluorobenzoic acid.

Potential Biological Activity I: Cytotoxicity and Anticancer Effects

The presence of halogens on an aromatic ring can confer cytotoxic properties.[4][7] Therefore, a primary area of investigation is the potential of 3,5-Dibromo-4-fluorobenzoic acid to inhibit the growth of cancer cells.

Rationale for Experimental Choices

Initial screening against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., fibroblasts) is crucial to identify both potency and selectivity. A high therapeutic index (selectivity for cancer cells over normal cells) is a key characteristic of a promising anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3,5-Dibromo-4-fluorobenzoic acid (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 3,5-Dibromo-4-fluorobenzoic acid in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Hypothetical Data Summary
Cell LineTypeHypothetical IC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HEK-293Non-cancerous Kidney> 100

Potential Biological Activity II: Antimicrobial Effects

Brominated compounds, particularly bromophenols, have been identified as promising antibacterial agents, even against multidrug-resistant strains like MRSA.[3][10] The investigation into the antimicrobial properties of 3,5-Dibromo-4-fluorobenzoic acid is therefore highly warranted.

Rationale for Experimental Choices

Initial screening should include representative Gram-positive and Gram-negative bacteria, as well as a fungal species, to determine the spectrum of activity. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 3,5-Dibromo-4-fluorobenzoic acid (stock solution in DMSO)

  • 96-well plates

  • Inoculating loops

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Hypothetical Data Summary
MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive8
Escherichia coliGram-negative> 128
Candida albicansFungus32

Potential Biological Activity III: Enzyme Inhibition

Many drugs exert their effects by inhibiting specific enzymes.[11] Halogenated organic molecules can act as competitive or non-competitive enzyme inhibitors.[1] Given the acidic nature of the target compound, enzymes with charged or polar active sites could be potential targets.

Rationale for Experimental Choices

If preliminary screening suggests a specific phenotype (e.g., anticancer activity), one could hypothesize potential enzyme targets within relevant pathways (e.g., kinases, proteases). A general approach is to screen against a panel of commercially available, well-characterized enzymes. A classic example is an enzyme inhibition assay using a purified enzyme and a chromogenic or fluorogenic substrate.[12]

Experimental Protocol: General Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (preferably one that produces a detectable signal upon cleavage)

  • Assay buffer

  • 3,5-Dibromo-4-fluorobenzoic acid (stock solution in DMSO)

  • 96-well plate (black or clear, depending on the detection method)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of 3,5-Dibromo-4-fluorobenzoic acid. Include a positive control (enzyme without inhibitor) and a negative control (buffer only). Incubate for a short period (e.g., 15 minutes) to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic or Endpoint Reading: Measure the signal (absorbance or fluorescence) over time (kinetic) or after a fixed incubation period (endpoint).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

G cluster_0 Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

Caption: Diagram illustrating competitive enzyme inhibition, a potential mechanism for 3,5-Dibromo-4-fluorobenzoic acid.

Potential Biological Activity IV: Receptor Binding

Small molecules can also exert their effects by binding to cell surface or intracellular receptors.[13] Radioligand binding assays are a powerful tool to investigate such interactions.[14]

Rationale for Experimental Choices

This is a more advanced and resource-intensive line of investigation, typically pursued if there is a strong hypothesis about a particular receptor family. Competition binding assays are used to determine if the test compound can displace a known radiolabeled ligand from its receptor.[15]

Experimental Protocol: Competition Radioligand Binding Assay

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand with known affinity for the receptor

  • 3,5-Dibromo-4-fluorobenzoic acid

  • Assay buffer

  • Filter plates (e.g., glass fiber)

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of 3,5-Dibromo-4-fluorobenzoic acid.

  • Incubation: Incubate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters to remove any unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the Ki (inhibitory constant).

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of the biological potential of 3,5-Dibromo-4-fluorobenzoic acid. The proposed in vitro assays will enable a comprehensive initial assessment of its cytotoxic, antimicrobial, and potential enzyme-inhibiting or receptor-binding properties. Positive results in any of these primary screens would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) analysis through the synthesis of analogs, and eventual progression to more complex cellular and in vivo models. The unique combination of bromine and fluorine on a benzoic acid scaffold makes 3,5-Dibromo-4-fluorobenzoic acid a molecule of significant interest, and a structured investigational approach is key to unlocking its potential therapeutic value.

References

  • Singh, S. S., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 237-246. [Link]

  • Chen, Y., et al. (2021). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 6(49), 33646–33656. [Link]

  • Zanardi, I., et al. (1997). Cytotoxicity of halogenated benzenes and its relationship with logP. Toxicology in Vitro, 11(5), 673-677. [Link]

  • Axxam. (n.d.). In Vitro Assays. Axxam. [Link]

  • Alves, M. J., et al. (2021). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Molecules, 26(16), 4995. [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development. Pharmaron. [Link]

  • Wager, T. T., et al. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-42). Elsevier. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 1. [Link]

  • ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. [Link]

  • Sestak, V., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(21), 7481. [Link]

  • Singh, P., & Singh, P. (2015). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Der Pharma Chemica, 7(10), 329-335. [Link]

  • Agarwal, V., et al. (2010). Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp. Journal of Natural Products, 73(11), 1905–1908. [Link]

  • Li, X., et al. (2017). Synthesis and Cytotoxicity of Halogenated Derivatives of PKC-412. Chinese Journal of Organic Chemistry, 37(11), 2959-2966. [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2006). Bromination of various aromatic compounds using aqueous AlBr3-Br2 system. ResearchGate. [Link]

  • Vasile, C. G., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5157. [Link]

  • Mphahlele, M. J., et al. (2021). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. Molecules, 26(13), 3982. [Link]

  • LookChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. LookChem. [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Journal of Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 173-190. [Link]

  • Okchem. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Okchem. [Link]

  • BMG LABTECH. (2025). Binding Assays. BMG LABTECH. [Link]

  • LibreTexts. (2016). 3.5: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Khan, K. M., et al. (2018). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]

  • Perceptive. (n.d.). Radioligand Binding Assay Services. Perceptive. [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Pieper, D. H., et al. (1995). Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate. Journal of Bacteriology, 177(18), 5145–5150. [Link]

  • NIST. (n.d.). 3,5-Dibromobenzoic acid. NIST Chemistry WebBook. [Link]

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Protocols & Analytical Methods

Method

Application Notes: Synthesis Protocols for 3,5-Dibromo-4-fluorobenzoic Acid Derivatives

Introduction: The Strategic Importance of 3,5-Dibromo-4-fluorobenzoic Acid Scaffolds In the landscape of modern drug discovery and medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3,5-Dibromo-4-fluorobenzoic Acid Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The 3,5-dibromo-4-fluorobenzoic acid core represents a particularly valuable building block. The incorporation of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity for target proteins.[1][2][3][4][5] Concurrently, the bromine atoms serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions to build molecular complexity.[6][7] This dual functionality makes 3,5-dibromo-4-fluorobenzoic acid and its derivatives highly sought-after intermediates for generating novel chemical entities with potential therapeutic applications.

This technical guide provides detailed, field-proven protocols for the synthesis of the parent 3,5-dibromo-4-fluorobenzoic acid and its subsequent derivatization into esters, amides, and more complex biaryl and arylamine structures. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Core Scaffold: 3,5-Dibromo-4-fluorobenzoic Acid

The foundational step is the selective dibromination of 4-fluorobenzoic acid. This electrophilic aromatic substitution is directed by the carboxyl group to the meta positions, which are also activated by the ortho, para-directing fluorine atom.

Protocol 1: Electrophilic Bromination of 4-Fluorobenzoic Acid

Causality and Experimental Choices:

  • Reagents: A solution of bromine in a suitable solvent is the electrophilic source. Anhydrous iron(III) bromide (FeBr₃) is a common Lewis acid catalyst that polarizes the Br-Br bond, generating a more potent electrophile ("Br+").

  • Solvent: Glacial acetic acid is often used as it is polar enough to dissolve the starting material and is resistant to oxidation by bromine.

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate.

  • Workup: The reaction is quenched with water to precipitate the product. Excess bromine is neutralized with a reducing agent like sodium thiosulfate.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-fluorobenzoic acid (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

  • Bromine Addition: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Neutralize excess bromine by adding a 10% sodium thiosulfate solution until the orange color dissipates.

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 3,5-dibromo-4-fluorobenzoic acid.

Part 2: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of 3,5-dibromo-4-fluorobenzoic acid is a prime site for modification to produce esters and amides, which are common functional groups in pharmaceuticals.

A. Esterification via Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[8]

Causality and Experimental Choices:

  • Catalyst: A strong acid like concentrated sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][10]

  • Equilibrium: The reaction is reversible. To drive the equilibrium towards the ester product, the alcohol is typically used in large excess (often as the solvent), or water is removed as it is formed.[8]

Protocol 2: Synthesis of Methyl 3,5-Dibromo-4-fluorobenzoate

  • Setup: To a round-bottom flask, add 3,5-dibromo-4-fluorobenzoic acid (1.0 eq) and a large excess of methanol (e.g., 20-40 eq, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[11]

  • Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Fischer_Esterification Carboxylic_Acid 3,5-Dibromo-4-fluorobenzoic Acid Ester Ester Derivative Carboxylic_Acid->Ester  H₂SO₄ (cat.), Reflux Alcohol Alcohol (e.g., Methanol) Alcohol->Ester Amide_Coupling Carboxylic_Acid 3,5-Dibromo-4-fluorobenzoic Acid Amide Amide Derivative Carboxylic_Acid->Amide  EDC, HOBt, DIPEA Amine Primary or Secondary Amine Amine->Amide Cross_Coupling cluster_0 Suzuki-Miyaura Coupling (C-C Bond) cluster_1 Buchwald-Hartwig Amination (C-N Bond) Start_Suzuki 3,5-Dibromo-4-fluoro -benzoic Acid Derivative Product_Suzuki Biaryl Product Start_Suzuki->Product_Suzuki Pd Catalyst, Base Boronic_Acid Arylboronic Acid Boronic_Acid->Product_Suzuki Start_BH 3,5-Dibromo-4-fluoro -benzoic Acid Derivative Product_BH Arylamine Product Start_BH->Product_BH Pd Catalyst, Ligand, Base Amine_BH Amine Amine_BH->Product_BH

Sources

Application

Application Note: Chemoselective SNAr on 3,5-Dibromo-4-fluorobenzoic Acid

This Application Note and Protocol Guide is designed for researchers and process chemists working with 3,5-Dibromo-4-fluorobenzoic acid .[1] It addresses the specific challenges of performing Nucleophilic Aromatic Substi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with 3,5-Dibromo-4-fluorobenzoic acid .[1] It addresses the specific challenges of performing Nucleophilic Aromatic Substitution (SNAr) on a poly-functionalized, electron-deficient aromatic core.

[1]

Introduction & Mechanistic Rationale

3,5-Dibromo-4-fluorobenzoic acid presents a unique "privileged scaffold" for SNAr chemistry.[1] Unlike simple fluoroarenes, this substrate possesses a "push-pull" electronic environment that dictates high regioselectivity.[1]

The Reactivity Hierarchy

The molecule contains three potential leaving groups (one fluorine, two bromines) and an acidic handle (carboxylic acid). Successful functionalization relies on exploiting the bond energy differences and electronic activation:

  • The Leaving Group Effect (F vs. Br): In SNAr, the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex. Fluorine is the superior leaving group here—not because the C-F bond is weak (it is actually stronger than C-Br), but because its high electronegativity lowers the energy of the transition state, accelerating the addition step.

  • Electronic Activation: The carboxylic acid (EWG) at the para position activates the C-F bond. The two bromine atoms at the meta positions provide inductive withdrawal (-I effect), further increasing the electrophilicity of the C-4 carbon.

Critical Consideration: The Carboxylate Trap If the reaction is run under basic conditions (standard for SNAr), the carboxylic acid will deprotonate first (


). The resulting carboxylate anion (

) is electron-donating via resonance, which deactivates the ring toward nucleophilic attack.[1]
  • Implication: Direct SNAr on the free acid requires higher temperatures or stronger nucleophiles compared to its ester derivatives.

Experimental Protocols

Protocol A: Direct SNAr with Amines (Green Chemistry Approach)

Best for: Primary/Secondary amines, high-throughput synthesis. Advantage: Atom economical; avoids protection/deprotection steps.[1]

Reagents:

  • Substrate: 3,5-Dibromo-4-fluorobenzoic acid (1.0 equiv)[1]

  • Nucleophile: Amine (2.5 – 3.0 equiv)[1]

  • Solvent: Water/Ethanol (1:1) or DMSO (for unreactive amines)[1]

  • Base: None (excess amine acts as base) or DIPEA (if amine is precious)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 3,5-Dibromo-4-fluorobenzoic acid (100 mg, 0.34 mmol).

  • Solvate: Add 1.0 mL of solvent (EtOH/H₂O or DMSO). Stir until suspended/dissolved.

  • Addition: Add the amine (1.0 mmol, ~3 equiv).

    • Note: The first equivalent deprotonates the carboxylic acid. The second equivalent acts as the nucleophile. The third neutralizes the HF generated.

  • Reaction:

    • Reactive Amines (e.g., Morpholine, Pyrrolidine): Heat to 80 °C for 4–6 hours.

    • Sterically Hindered Amines: Heat to 100–120 °C for 12–18 hours (requires DMSO).

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly acidify with 1M HCl to pH ~3.[1] The product (amino-benzoic acid) typically precipitates as a solid.[1]

    • Filter, wash with water, and dry.[1]

Protocol B: SNAr via Methyl Ester Intermediate (High Yield Route)

Best for: Weak nucleophiles (anilines, phenols), valuable substrates. Advantage: Prevents ring deactivation by the carboxylate anion.

Workflow:

  • Esterification: Reflux acid in MeOH with catalytic H₂SO₄

    
     Methyl 3,5-dibromo-4-fluorobenzoate.[1]
    
  • SNAr: React ester with nucleophile (mild base, K₂CO₃, MeCN, 60 °C).

  • Hydrolysis (Optional): LiOH/THF/H₂O to return to the acid.[1]

Data Comparison Table:

FeatureProtocol A (Direct Acid)Protocol B (Ester Route)
Step Count 1 Step2-3 Steps
Reaction Rate Slower (Carboxylate deactivation)Fast (Ester activation)
Temp Requirement High (80–120 °C)Moderate (40–80 °C)
Purification Acid precipitation (Simple)Column Chromatography (Often required)
Atom Economy HighLower

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical Meisenheimer complex and the divergence based on substrate protection.

SNAr_Mechanism Start 3,5-Dibromo-4- fluorobenzoic acid Base Base/Amine Addition Start->Base Esterification Esterification (MeOH/H+) Start->Esterification Alternative Deprot Carboxylate Anion (Ring Deactivated) Base->Deprot Fast (-H+) Meisenheimer1 Meisenheimer Complex (High Energy) Deprot->Meisenheimer1 Slow (+Nu) Product1 4-Substituted Benzoic Acid Meisenheimer1->Product1 -F- Ester Methyl Ester (Ring Activated) Esterification->Ester Meisenheimer2 Meisenheimer Complex (Stabilized) Ester->Meisenheimer2 Fast (+Nu) Product2 4-Substituted Benzoate Ester Meisenheimer2->Product2 -F-

Caption: Comparative mechanistic pathways. Path 1 (top) shows direct substitution hindered by carboxylate formation.[1] Path 2 (bottom) utilizes ester activation for faster kinetics.[1]

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: The carboxylate anion is effectively repelling the nucleophile or increasing the electron density of the ring too much.

  • Solution: Switch to Protocol B (Ester Route) . The ester group (

    
    ) is a strong electron-withdrawing group that dramatically lowers the LUMO energy of the ring, facilitating nucleophilic attack.
    
Issue: Bromine Displacement (Side Reaction)
  • Cause: Reaction temperature too high (>140 °C) or using extremely hard nucleophiles (e.g., alkoxides in DMPU).[1]

  • Solution: Maintain temperature below 120 °C. Fluorine displacement is kinetically favored by orders of magnitude at moderate temperatures.[1]

Issue: Solubility
  • Cause: The zwitterionic product (amino acid form) may be insoluble in organic solvents.

  • Solution: For analysis (LCMS), dissolve the crude reaction mixture in a mixture of Water/Acetonitrile with 0.1% Formic Acid to ensure protonation of the carboxylate.

References

  • Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Amines." Chem. Rev.[1]1951 , 49, 273.[1]

  • Fluorine vs. Bromine Reactivity: Miller, J. Aromatic Nucleophilic Substitution.[1] Elsevier, 1968 .[1] (Classic text establishing F >> Cl, Br, I order in SNAr).[1]

  • SNAr on Benzoic Acids: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis" (Context on activating groups). J. Am. Chem. Soc.[1]2020 , 142, 16205.[1] [1]

  • Substrate Data: PubChem Compound Summary for 4-Amino-3,5-dibromobenzoic acid (Product reference). [1]

Sources

Method

cross-coupling strategies for functionalizing 3,5-Dibromo-4-fluorobenzoic acid

Executive Summary & Strategic Value 3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) is not merely a building block; it is a "fortified core" extensively utilized in the synthesis of p38 MAP kinase inhibitors, agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) is not merely a building block; it is a "fortified core" extensively utilized in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and liquid crystal mesogens. Its value lies in its dense functionality : three contiguous halogen atoms offering orthogonal reactivity profiles.

This guide provides a validated roadmap for functionalizing this scaffold. Unlike simple aromatics, this molecule presents a "Reactivity Chessboard":

  • C1 (Carboxyl): The anchor. Requires masking (esterification) to modulate electronics and solubility.

  • C4 (Fluorine): The "Trapdoor". Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-dibromo and para-carboxyl electron-withdrawing groups (EWG).
    
  • C3/C5 (Bromine): The "Wings". Prime sites for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

Critical Strategic Decision: The order of operations (Chemoselectivity) dictates success. Performing


 first installs electron-donating groups (EDGs), deactivating the ring for subsequent Pd-catalysis. Conversely, coupling first maintains the electron-deficient nature but increases steric bulk around the fluorine.

Reactivity Logic & Decision Matrix

The following diagram illustrates the divergent pathways available based on the desired final architecture.

G Start 3,5-Dibromo-4-fluorobenzoic acid Step1 Step 1: Esterification (Methyl/Ethyl/t-Butyl) Start->Step1 Essential Protection RouteA Route A: SNAr First (Install Nucleophile at C4) Step1->RouteA Target: Amine/Ether Core RouteB Route B: Pd-Coupling First (Install Aryl/Alkyl at C3/C5) Step1->RouteB Target: Steric Bulk/Biaryls ProdA Intermediate A: 3,5-Dibromo-4-amino/alkoxy-benzoate (Ring Deactivated) RouteA->ProdA Mild Basic Cond. ProdB Intermediate B: 3,5-Diaryl-4-fluorobenzoate (Sterically Congested) RouteB->ProdB Suzuki/Sonogashira FinalA Final Product A: Requires High-Energy Pd-Catalysis (e.g., Buchwald precatalysts) ProdA->FinalA Difficult Oxidative Addition FinalB Final Product B: Requires Small Nucleophiles (Steric hindrance at C4) ProdB->FinalB Difficult SNAr

Caption: Decision tree for sequential functionalization. Route A is preferred for most medicinal chemistry applications unless the C4-nucleophile is incompatible with Pd-catalysis.

Detailed Protocols & Experimental Workflows

Phase 1: The Foundation (Esterification)

Why: The free acid poisons Pd-catalysts and complicates


 workups. The methyl ester is standard, but the tert-butyl ester is recommended if late-stage acid deprotection under mild acidic conditions is required.

Protocol 1: Quantitative Methyl Esterification

  • Dissolution: Dissolve 3,5-dibromo-4-fluorobenzoic acid (10.0 g, 33.6 mmol) in MeOH (100 mL).

  • Activation: Cool to 0°C. Add

    
     (2.0 equiv) dropwise. (Alternatively, use 
    
    
    
    catalytic for larger scales).
  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

    
     (critical to remove trace acid), then Brine. Dry over 
    
    
    
    .
  • Yield: Expect >95% as a white solid.

Phase 2: The "Trapdoor" ( at C4)

Why: The C4-Fluorine is extremely labile. Hydrolysis to the phenol is a common side reaction in aqueous base. Therefore, anhydrous


  is preferred before aqueous cross-coupling.

Protocol 2: C4-Amination (Library Scale) Target: Replacement of F with primary/secondary amines.[1]

  • Setup: To a vial, add Methyl 3,5-dibromo-4-fluorobenzoate (1.0 equiv), Amine (1.2 equiv), and DIPEA (2.0 equiv) in DMSO (0.5 M).

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Note: If the amine is sterically hindered (e.g., isopropylamine), heat to 60°C.

    • Caution: Do not use

      
       at high temps with hygroscopic solvents to avoid hydrolysis to the phenol.
      
  • Workup: Dilute with water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Validation:

    
     NMR will show disappearance of the signal at 
    
    
    
    ppm (approx).
Phase 3: The "Wings" (Suzuki-Miyaura Coupling)

Why: This step installs the pharmacophore wings. If Step 2 (Amination) was performed, the ring is electron-rich. Standard


 may be sluggish. Use advanced phosphine ligands (S-Phos, X-Phos) or Pd-carbene complexes.

Protocol 3: Double Suzuki Coupling (Symmetric) Target: Installation of two identical aryl groups at C3 and C5.

  • Reagents:

    • Substrate: Methyl 4-amino-3,5-dibromobenzoate (from Phase 2).

    • Boronic Acid: Aryl-B(OH)2 (3.0 equiv).

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /X-Phos for difficult substrates.
    • Base:

      
       (4.0 equiv) - Anhydrous conditions preferred to prevent ester hydrolysis.
      
    • Solvent: 1,4-Dioxane (0.2 M).

  • Conditions: Degas with Argon. Heat at 90-100°C for 12-16 hours.

  • Purification: Filter through Celite. Silica gel chromatography is usually required to separate mono-coupled byproducts (if any).

Protocol 4: Regioselective Mono-Coupling (Desymmetrization) Challenge: Achieving mono-coupling on a symmetric dibromide. Strategy: Statistical coupling is inefficient. Use Steric Control .

  • Use 1.0 equiv of Boronic acid.

  • Use a bulky ligand (e.g.,

    
    ) which makes the oxidative addition of the second bromide (now adjacent to a bulky aryl group) significantly slower.
    
  • Yield: Expect ~50-60% mono-product, 20% bis-product, 20% starting material. Recycle starting material.

Troubleshooting & Optimization Guide

IssueRoot CauseSolution
Hydrolysis of F to OH Aqueous base in Suzuki reaction attacking the activated F.Switch to Anhydrous Suzuki: Use

or

in Toluene/Dioxane. Do not use

.
No Reaction in Suzuki Ring deactivation after

(Amine installed).
Upgrade Catalyst: Switch from

to Pd-XPhos G3 or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Incomplete

Weak nucleophile or steric hindrance from Br.Force Conditions: Use

in DMF at 100°C. Check if F has already hydrolyzed (dead end).
Ester Hydrolysis Base concentration too high or reaction too long.Use sterically hindered esters (t-Butyl) or switch to mild bases (

).

References

  • BenchChem. A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions. (2025).[1][2][3] Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.Link

  • National Institutes of Health (PMC). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020).[4][5][6] Link

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction: Reagents and Protocols.Link

  • Vapourtec. Application Notes: Continuous Flow SNAr of 2,4-difluoronitrobenzene derivatives.Link

Sources

Application

preparation of bioactive heterocycles from 3,5-Dibromo-4-fluorobenzoic acid

Executive Summary 3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) represents a "privileged scaffold" in medicinal chemistry.[1] Its unique trisubstituted pattern offers three distinct orthogonal reactivity handles: The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) represents a "privileged scaffold" in medicinal chemistry.[1] Its unique trisubstituted pattern offers three distinct orthogonal reactivity handles:

  • The Anchor (COOH): A carboxylic acid amenable to heterocycle formation (oxadiazoles, benzimidazoles).[1]

  • The Switch (C-F): A highly activated fluorine atom positioned ortho to two electron-withdrawing bromines, making it exceptionally labile for Nucleophilic Aromatic Substitution (SNAr).[1]

  • The Wings (C-Br): Two aryl bromide handles available for late-stage cross-coupling (Suzuki, Sonogashira) to induce structural rigidity or extend the pharmacophore.[1]

This guide details the protocols for converting this core into three classes of bioactive heterocycles: 1,3,4-Oxadiazoles , Benzimidazoles , and Amino-functionalized derivatives via SNAr .[1]

Strategic Workflow Overview

The following decision tree illustrates the divergent synthesis pathways available from the parent acid.

G Start 3,5-Dibromo-4-fluorobenzoic Acid Ester Methyl Ester Intermediate Start->Ester MeOH, H2SO4 Reflux Benzimidazole TARGET B: 2-Arylbenzimidazole (Kinase Inhibitor Core) Start->Benzimidazole o-Phenylenediamine PPA, 180°C (Preserves F) SNAr_Product TARGET C: 4-Amino-3,5-dibromobenzoic Acid (Library Generation) Start->SNAr_Product HNR2 (Amine) DMSO, K2CO3, 80°C (Displaces F) Hydrazide Benzoic Hydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Oxadiazole TARGET A: 1,3,4-Oxadiazole Scaffold (Antimicrobial/Anticancer) Hydrazide->Oxadiazole R-COOH, POCl3 or CS2/KOH Coupling Late-Stage Diversification (Suzuki/Sonogashira on Br) Oxadiazole->Coupling Benzimidazole->Coupling SNAr_Product->Coupling

Caption: Divergent synthetic pathways from 3,5-dibromo-4-fluorobenzoic acid. The choice of initial step determines the core scaffold, while the bromine atoms remain for late-stage modification.

Module 1: The "Anchor" Protocol (1,3,4-Oxadiazole Synthesis)

Scientific Rationale: The 1,3,4-oxadiazole ring is a bioisostere of amide and ester linkages, offering improved metabolic stability and hydrogen bonding potential.[1] We utilize a hydrazide intermediate.[2][3]

  • Causality: Direct cyclization from the acid using hydrazine is difficult; the methyl ester provides a more reactive electrophile for the initial hydrazine attack.

Step-by-Step Protocol

Step 1: Methyl Esterification

  • Dissolve 3,5-dibromo-4-fluorobenzoic acid (10.0 mmol) in absolute methanol (30 mL).

  • Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Evaporate methanol. Pour residue into ice water.[4] Neutralize with NaHCO₃. Filter the white precipitate.

    • Yield Expectation: >90%.[5]

Step 2: Hydrazide Formation

  • Suspend the methyl ester (10.0 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (99%, 50.0 mmol, 5 equiv) slowly.

    • Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux for 4–6 hours. The solid will dissolve and then reprecipitate as the hydrazide forms.

  • Workup: Cool to room temperature. Filter the solid, wash with cold ethanol, and dry.[1]

    • Checkpoint: The product should show a sharp NH/NH₂ stretch in IR (~3200-3300 cm⁻¹).

Step 3: Cyclization to 1,3,4-Oxadiazole (POCl₃ Method)

  • Mix the hydrazide (5.0 mmol) with an aromatic carboxylic acid (5.0 mmol) (e.g., benzoic acid for a phenyl-substituted derivative).

  • Add POCl₃ (5 mL) as both solvent and dehydrating agent.

  • Reflux at 100–110°C for 4 hours.

  • Critical Safety: Quench the reaction by pouring the mixture slowly onto crushed ice with vigorous stirring. Neutralize with NaOH solution to pH 7–8.

  • Filter the resulting solid.[6] Recrystallize from ethanol.

Module 2: The "Switch" Protocol (SNAr Diversification)

Scientific Rationale: The 4-fluorine is activated by the inductive effect of the ortho-bromines (-I effect) and the para-carbonyl group (-M/-I effect). This makes it significantly more reactive than a standard fluorobenzene.

  • Selectivity: The reaction occurs exclusively at the C-4 position. The bromines are too sterically hindered and electronically deactivated for SNAr under these mild conditions.

Step-by-Step Protocol

Target: Synthesis of 4-Morpholino-3,5-dibromobenzoic acid derivatives.

  • Preparation: Dissolve 3,5-dibromo-4-fluorobenzoic acid (or its ester/heterocycle derivative) (1.0 equiv) in DMSO (0.5 M concentration).

  • Base & Nucleophile: Add K₂CO₃ (2.5 equiv) and Morpholine (1.2 equiv).

    • Why K₂CO₃? It scavenges the HF generated. Stronger bases (NaOH) might hydrolyze esters if present.[1]

  • Reaction: Heat to 80°C for 2–4 hours.

    • Monitoring: The starting material spot (higher Rf) will disappear.

  • Workup: Pour into water. Acidify with 1N HCl to pH 3–4 to precipitate the amino-acid product. Filter and dry.[2][6]

Data Summary: SNAr Reactivity Scope

NucleophileConditionsYield (%)Notes
Morpholine DMSO, 80°C, 2h88%Excellent solubility, rapid conversion.[1]
Piperazine DMSO, 80°C, 3h82%Use excess (3 equiv) to prevent bis-alkylation.[1]
Aniline DMF, 120°C, 6h65%Requires higher temp; weaker nucleophile.[1]
Hydrazine EtOH, Reflux, 1h92%Forms 4-hydrazinyl derivative; highly reactive.[1]

Module 3: The "Fusion" Protocol (Benzimidazole Synthesis)

Scientific Rationale: Condensation of the carboxylic acid with o-phenylenediamine (OPD) creates the benzimidazole core.

  • Expert Insight: To retain the fluorine atom for later functionalization, Polyphosphoric Acid (PPA) is the preferred medium. Basic conditions or high-temperature solvents (like diphenyl ether) may lead to premature displacement of the fluorine by the diamine.

Step-by-Step Protocol
  • Mixing: In a round-bottom flask, mix 3,5-dibromo-4-fluorobenzoic acid (5.0 mmol) and o-phenylenediamine (5.5 mmol).

  • Solvent: Add Polyphosphoric Acid (PPA) (~15 g).

  • Heating: Heat to 170–180°C with mechanical stirring for 4 hours. The mixture will become a viscous syrup.

  • Quenching: Cool to ~80°C. Pour the syrup slowly into crushed ice (200 g) with stirring.

  • Neutralization: The solution will be acidic. Add conc. Ammonia solution dropwise until pH ~9. The benzimidazole will precipitate as a grey/white solid.

  • Purification: Filter and wash with water. Recrystallize from aqueous ethanol.

References

  • Rivera, A., et al. (2006).[1] "Synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles." Tetrahedron Letters. Link[1]

  • Kiselyov, A. S., et al. (2010).[1] "Solid-phase synthesis of 1,3,4-oxadiazoles." Tetrahedron Letters. Link[1]

  • Zhang, G., et al. (2019).[1] "Oxidative cyclization of aroyl hydrazones." Organic Letters. Link[1]

  • Shintre, S. A., et al. (2006).[1] "Microwave assisted synthesis of benzimidazoles from 4-fluoro-3-nitrobenzoic acid." ResearchGate. Link

  • Roh, K. R., et al. (2016).[1] "Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids." Journal of Organic Chemistry. Link[1]

  • PubChem. "4-Bromo-3,5-difluorobenzoic acid Compound Summary." National Library of Medicine. Link[1]

Sources

Method

Application Note: 3,5-Dibromo-4-fluorobenzoic Acid as a Versatile Precursor for Advanced Bent-Core Liquid Crystals

Introduction: The Strategic Importance of 3,5-Dibromo-4-fluorobenzoic Acid in Mesogen Design In the pursuit of novel liquid crystalline materials with tailored properties, the molecular architecture of the mesogenic core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3,5-Dibromo-4-fluorobenzoic Acid in Mesogen Design

In the pursuit of novel liquid crystalline materials with tailored properties, the molecular architecture of the mesogenic core is of paramount importance. 3,5-Dibromo-4-fluorobenzoic acid emerges as a strategically significant building block, particularly for the synthesis of complex, multi-ring bent-core (or "banana") liquid crystals. Its unique substitution pattern—a lateral fluorine atom flanked by two bromine atoms—offers a powerful combination of steric and electronic attributes that allow for precise control over the final properties of the liquid crystal.

The lateral fluorine substituent is well-documented to influence key liquid crystal characteristics, such as dielectric anisotropy, viscosity, and phase transition temperatures.[1][2][3] Its high electronegativity can induce a significant dipole moment perpendicular to the long molecular axis, which is a desirable trait for creating materials with specific electro-optical responses. The two bromine atoms serve as versatile synthetic handles, enabling the construction of extended molecular structures through sequential, site-selective cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the systematic elongation of the mesogenic core to achieve the desired aspect ratio for liquid crystallinity.

This application note provides a comprehensive guide for researchers and scientists on the utilization of 3,5-Dibromo-4-fluorobenzoic acid in the synthesis of a five-ring, bent-core liquid crystal. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, step-by-step protocol, and present the expected material characteristics.

Molecular Design and Synthetic Strategy

The target molecule for this protocol is a symmetric five-ring bent-core liquid crystal. The synthetic strategy is designed to be robust and modular, allowing for variations in the terminal alkyl chains to tune the mesomorphic properties. The synthesis involves two key transformations:

  • Esterification: The carboxylic acid moiety of 3,5-Dibromo-4-fluorobenzoic acid is first converted to an ester by reaction with a substituted phenol. This reaction forms the "wings" of the bent-core structure.

  • Suzuki-Miyaura Coupling: The two bromine atoms on the central core are then utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid to introduce the outer phenyl rings. This step "elongates" the molecule, promoting the formation of liquid crystalline phases.

This two-step approach provides a high degree of control over the final molecular structure.

Experimental Protocols

Part 1: Synthesis of 4-formylphenyl 3,5-dibromo-4-fluorobenzoate (Intermediate 1)

This initial step involves the esterification of 3,5-Dibromo-4-fluorobenzoic acid with 4-hydroxybenzaldehyde. The resulting intermediate attaches the "wing" precursors to the central benzoic acid core.

Materials:

  • 3,5-Dibromo-4-fluorobenzoic acid

  • 4-Hydroxybenzaldehyde

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,5-Dibromo-4-fluorobenzoic acid (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 4-formylphenyl 3,5-dibromo-4-fluorobenzoate.

Part 2: Synthesis of the Final Five-Ring Bent-Core Liquid Crystal via Suzuki-Miyaura Coupling

This final step constructs the full five-ring mesogen through a palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-formylphenyl 3,5-dibromo-4-fluorobenzoate (Intermediate 1)

  • 4-n-alkoxyphenylboronic acid (e.g., 4-octyloxyphenylboronic acid) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (2 M aqueous solution)

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 4-formylphenyl 3,5-dibromo-4-fluorobenzoate (1.0 eq), 4-n-alkoxyphenylboronic acid (2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene and ethanol to the flask, followed by the 2 M aqueous potassium carbonate solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 24-48 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add ethyl acetate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final five-ring bent-core liquid crystal.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-stage synthesis of the target five-ring bent-core liquid crystal.

G cluster_0 Part 1: Esterification cluster_1 Part 2: Suzuki-Miyaura Coupling 3,5-Dibromo-4-fluorobenzoic_acid 3,5-Dibromo-4-fluorobenzoic Acid Intermediate_1 4-formylphenyl 3,5-dibromo-4-fluorobenzoate 3,5-Dibromo-4-fluorobenzoic_acid->Intermediate_1 DCC, DMAP, DCM 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Intermediate_1 Final_Product Five-Ring Bent-Core Liquid Crystal Intermediate_1->Final_Product Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol 4-n-alkoxyphenylboronic_acid 4-n-alkoxyphenylboronic acid 4-n-alkoxyphenylboronic_acid->Final_Product

Caption: Synthetic pathway for the five-ring bent-core liquid crystal.

Structure-Property Relationships and Expected Outcomes

The molecular structure of the final compound is designed to exhibit liquid crystalline behavior. The central bent core, defined by the 3,5-disubstituted benzoic acid, promotes the formation of polar, tilted smectic phases, which are characteristic of bent-core liquid crystals.[5]

Table 1: Predicted Physicochemical Properties and Their Structural Origin

PropertyPredicted CharacteristicStructural Rationale
Mesophase Type Smectic C (SmC) or other polar smectic phases (e.g., B phases)The bent molecular shape is known to favor the formation of tilted smectic phases.[5]
Transition Temperatures Dependent on the length of the terminal alkyl chainsLonger alkyl chains generally stabilize smectic phases and lower clearing points.
Dielectric Anisotropy Negative or positive, depending on the final molecular conformationThe lateral fluorine atom introduces a strong dipole moment.[1][2]
Solubility Soluble in common organic solvents (e.g., chloroform, THF, toluene)The presence of alkyl chains and aromatic rings enhances solubility.

Characterization and Validation

To confirm the successful synthesis and to characterize the liquid crystalline properties of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure of the intermediate and final products.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

  • Polarized Optical Microscopy (POM): To observe the characteristic textures of the liquid crystal phases and to determine the phase transition temperatures.

  • Differential Scanning Calorimetry (DSC): To quantitatively measure the transition temperatures and associated enthalpy changes.

Conclusion

3,5-Dibromo-4-fluorobenzoic acid is a highly valuable and versatile starting material for the synthesis of advanced liquid crystalline materials. The strategic placement of a lateral fluorine atom and two bromine atoms provides a robust platform for creating complex molecular architectures with tunable properties. The synthetic protocol detailed in this application note offers a reliable pathway to novel five-ring bent-core liquid crystals, opening avenues for the development of new materials for electro-optical and other advanced applications.

References

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC. Available at: [Link]

  • Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - White Rose Research Online. Available at: [Link]

  • Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System - MDPI. Available at: [Link]

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Fluorinated liquid crystals - Properties and applications. Available at: [Link]

  • Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media - ResearchGate. Available at: [Link]

  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core - Part II. Available at: [Link]

  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Available at: [Link]

  • Introducing the azocinnamic acid scaffold into bent-core liquid crystal design. Available at: [Link]

  • Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases - Materials Advances (RSC Publishing). Available at: [Link]

Sources

Application

decarboxylation techniques for 3,5-Dibromo-4-fluorobenzoic acid

An Application Guide to the Decarboxylation of 3,5-Dibromo-4-fluorobenzoic Acid Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the ef...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Decarboxylation of 3,5-Dibromo-4-fluorobenzoic Acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective decarboxylation of 3,5-Dibromo-4-fluorobenzoic acid to synthesize its valuable derivative, 1,3-dibromo-2-fluorobenzene. This transformation is a critical step in the synthesis of various complex organic molecules and active pharmaceutical ingredients. This guide moves beyond simple procedural lists to offer an in-depth analysis of the causality behind various experimental choices, ensuring scientific integrity and reproducibility. We will explore several field-proven techniques, including classical thermal methods, robust copper-catalyzed protocols, and modern palladium-catalyzed systems. Each section includes a discussion of the underlying reaction mechanism, detailed step-by-step protocols, and a critical evaluation of the advantages and limitations of each approach.

Introduction: The Significance of Decarboxylating 3,5-Dibromo-4-fluorobenzoic Acid

The strategic removal of a carboxyl group (decarboxylation) from an aromatic ring is a fundamental transformation in organic synthesis. 3,5-Dibromo-4-fluorobenzoic acid is a highly functionalized building block, and its decarboxylation product, 1,3-dibromo-2-fluorobenzene[1][2][3], serves as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. The presence of multiple halogen substituents on the aromatic ring offers numerous handles for subsequent cross-coupling reactions, making the efficient and clean synthesis of 1,3-dibromo-2-fluorobenzene a high-priority objective.

However, the decarboxylation of halogenated aromatic acids is not always trivial. The electronic properties of the halogen substituents can influence the stability of the aromatic ring and the C-C bond of the carboxylic acid, often necessitating specific catalytic systems or elevated temperatures to proceed efficiently.[4][5] This guide explores the primary methods available to effect this transformation, providing the technical detail necessary for successful experimental design and execution.

Comparative Analysis of Decarboxylation Techniques

Several methodologies can be employed for the decarboxylation of aryl carboxylic acids. The choice of method depends on factors such as available equipment, substrate tolerance to heat, desired yield, and scalability. Below, we compare the most relevant techniques for 3,5-Dibromo-4-fluorobenzoic acid.

TechniqueTypical Catalyst / ReagentsSolventTemperature (°C)AdvantagesDisadvantages & Considerations
Thermal Decarboxylation None / Soda LimePolar Aprotic (DMF, NMP) or High-Boiling Amines100 - 360Simple setup, no metal catalyst required.Often requires very high temperatures, potential for side reactions, not suitable for heat-sensitive substrates.[6][7]
Copper-Catalyzed Cu(I) or Cu(II) salts (e.g., CuO, Cu₂O), often with a ligand (e.g., quinoline, 1,10-phenanthroline)Quinoline, NMP, DMF160 - 220Highly reliable, widely used, relatively inexpensive catalyst.High reaction temperatures, catalyst residues can complicate purification.[6][8]
Palladium-Catalyzed Pd(II) salts (e.g., Pd(TFA)₂, Pd(OAc)₂) with ligandsDioxane, DMSO, Toluene80 - 150Milder reaction conditions, high functional group tolerance, high turnover numbers possible.[6][9]Expensive catalyst, requires careful exclusion of air/moisture, ligand optimization may be needed.
Photoredox-Catalyzed Copper salts (e.g., [Cu(MeCN)₄]BF₄) with a light source (e.g., 365 nm LEDs)Acetonitrile (MeCN)25 - 40Extremely mild conditions (room temp), excellent for late-stage functionalization.[10][11][12]Requires specialized photoreactor setup, reaction times can be longer.[10][11]

Mechanistic Insights & Experimental Workflows

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycles for the two most common metal-mediated techniques diverge significantly.

General Experimental Workflow

Regardless of the specific chemistry employed, a general workflow applies to all decarboxylation protocols. This process ensures the reaction is properly conducted, monitored, and purified to yield the desired product with high purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Reagent & Glassware Preparation (Drying, Inerting) react Combine Reagents & Heat/Irradiate prep->react monitor Monitor Progress (TLC, GC-MS) react->monitor quench Quench Reaction & Phase Separation monitor->quench extract Aqueous Wash & Solvent Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purification (Column Chromatography, Distillation) dry->purify analyze Characterization (NMR, MS) purify->analyze

Diagram 1: A generalized workflow for decarboxylation experiments.

Catalytic Pathways: Copper vs. Palladium

Copper and palladium facilitate decarboxylation through distinct mechanistic cycles. Copper-catalyzed reactions typically proceed through a Cu(I)/Cu(III) or a Cu(I) intermediate pathway, often involving a carboxylate salt. Palladium catalysis, on the other hand, operates via a well-defined Pd(II)/Pd(0) cycle or, in this case for protodecarboxylation, a Pd(II) mediated process involving decarboxylative palladation.[6][9][13]

G cluster_copper Copper-Catalyzed Pathway cluster_palladium Palladium-Catalyzed Pathway Cu_Start Cu(I)X Cu_Salt ArCOOCu Cu_Start->Cu_Salt + ArCOOH - HX Cu_Aryl Ar-Cu Cu_Salt->Cu_Aryl Δ - CO₂ Cu_Aryl->Cu_Start + HX - ArH Pd_Start Pd(II)L₂X₂ Pd_Carboxylate ArCOOPd(II)L₂X Pd_Start->Pd_Carboxylate + ArCOOH - HX Pd_Aryl Ar-Pd(II)L₂X Pd_Carboxylate->Pd_Aryl Δ - CO₂ Pd_Aryl->Pd_Start + HX - ArH

Diagram 2: Simplified comparison of Cu and Pd catalytic cycles.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents are irritants and should be handled with care.

Protocol 1: Copper-Catalyzed Decarboxylation

This protocol is a robust, classical method leveraging the reliability of copper catalysis. Quinoline serves as both a high-boiling solvent and a coordinating ligand.

  • Materials:

    • 3,5-Dibromo-4-fluorobenzoic acid

    • Copper(I) oxide (Cu₂O) or copper powder

    • Quinoline

    • Toluene

    • 2M Hydrochloric Acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Heating mantle with temperature controller and magnetic stirrer

  • Procedure:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,5-Dibromo-4-fluorobenzoic acid (e.g., 5.0 g, 16.1 mmol).

    • Add copper(I) oxide (e.g., 0.46 g, 3.2 mmol, 0.2 equiv).

    • Add quinoline (30 mL) to the flask.

    • Flush the system with nitrogen for 10-15 minutes.

    • Under a gentle flow of nitrogen, heat the reaction mixture to 190-200 °C with vigorous stirring. The evolution of CO₂ gas should be observed.

    • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, diluting with ethyl acetate, washing with 1M HCl to remove quinoline, and analyzing by TLC or GC-MS. The reaction is typically complete within 3-6 hours.

    • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the dark mixture with toluene (50 mL).

    • Carefully pour the mixture into a separatory funnel containing 100 mL of 2M HCl. Shake vigorously to extract the quinoline into the aqueous layer. Separate the layers.

    • Wash the organic layer sequentially with 2M HCl (2 x 50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) to yield 1,3-dibromo-2-fluorobenzene as a colorless liquid.

Protocol 2: Palladium-Catalyzed Protodecarboxylation

This method offers a milder alternative, which can be advantageous if the substrate has other sensitive functional groups. The mechanism involves an initial, rapid formation of a palladium carboxylate species, followed by a heating step to promote the key decarboxylative palladation.[6]

  • Materials:

    • 3,5-Dibromo-4-fluorobenzoic acid

    • Palladium(II) trifluoroacetate (Pd(TFA)₂)

    • Dimethyl sulfoxide (DMSO)

    • Toluene or Dioxane (anhydrous)

    • Deionized water

    • Diethyl ether or Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Procedure:

    • To a Schlenk flask dried in an oven, add 3,5-Dibromo-4-fluorobenzoic acid (e.g., 1.0 g, 3.23 mmol).

    • Add Pd(TFA)₂ (e.g., 54 mg, 0.16 mmol, 5 mol%).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous DMSO (15 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to 120 °C in a preheated oil bath.

    • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 8-16 hours).

    • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (50 mL) and diethyl ether (50 mL).

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with water (3 x 30 mL) to remove DMSO, followed by brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the residue by flash column chromatography (hexanes) to afford the pure product.

Concluding Remarks

The decarboxylation of 3,5-Dibromo-4-fluorobenzoic acid is a key synthetic step for accessing the versatile 1,3-dibromo-2-fluorobenzene intermediate. While thermal methods are simple, they often lack subtlety and require harsh conditions. For robust and scalable synthesis, copper-catalyzed decarboxylation in quinoline remains a highly effective and reliable standard. For substrates requiring milder conditions or for applications in medicinal chemistry where functional group tolerance is paramount, palladium-catalyzed protodecarboxylation offers a superior alternative, albeit at a higher cost. The selection of the optimal technique requires a careful consideration of the experimental goals, scale, and available resources. The protocols and mechanistic insights provided herein serve as a validated starting point for researchers to achieve this transformation successfully and efficiently.

References

  • Goossen, L. J., et al. (2013). Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps. The Journal of Organic Chemistry. Available at: [Link][6][9]

  • Yu, W., et al. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Letters. Available at: [Link][14][15]

  • Goossen, L. J., et al. (2013). Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps. PMC. Available at: [Link]

  • Shang, R., et al. (2012). Copper-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with aryl halides. Chemical Communications. Available at: [Link][16]

  • Verma, A., et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. Available at: [Link][13]

  • Qu, X., et al. (2011). Highly effective copper-catalyzed decarboxylative coupling of aryl halides with alkynyl carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link][17]

  • Chen, T., et al. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Chemistry Portal. Available at: [Link]

  • Wang, C. (2012). New methods for copper-catalyzed decarboxylative C-H arylation reactions. The Research Repository @ WVU. Available at: [Link][18]

  • Wang, C., et al. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters. Available at: [Link][19]

  • Windhorst, A. D., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. Available at: [Link][10][11]

  • Imperial Chemical Industries PLC. (1983). Decarboxylation of halogenated benzoic acids or esters. Google Patents. Available at: [7]

  • Savage, P. E., et al. (2009). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Industrial & Engineering Chemistry Research. Available at: [Link][4]

  • Goossen, L. J. (2009). An effective protocol allows the smooth protodecarboxylation of diversely functionalized aromatic carboxylic acids. Organic Chemistry Portal. Available at: [Link][8]

  • Bayer Ag. (1999). Process for decarboxylation of halogenated aromatic carboxylic acids. Google Patents. Available at: [20]

  • Sanford, M. S. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. Available at: [Link][21]

  • Ritter, T., et al. (2020). Decarboxylative Hydroxylation of Benzoic Acids. PMC. Available at: [Link][12]

  • Serio, M. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Available at: [Link][5]

  • Occidental Chemical Corporation. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Google Patents. Available at: [22]

  • Occidental Chemical Corporation. (1991). Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5. Google Patents. Available at: [23]

Sources

Technical Notes & Optimization

Troubleshooting

removing impurities from 3,5-Dibromo-4-fluorobenzoic acid crude product

Technical Support Center: Purification of 3,5-Dibromo-4-fluorobenzoic Acid Executive Summary & Molecule Profile Compound: 3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) Role: Critical intermediate in the synthesis of f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-Dibromo-4-fluorobenzoic Acid

Executive Summary & Molecule Profile

Compound: 3,5-Dibromo-4-fluorobenzoic acid (CAS: 402-87-9) Role: Critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Purity Challenge: The synthesis typically involves the bromination of 4-fluorobenzoic acid. The primary challenge is separating the target di-bromo product from the mono-bromo intermediate (3-bromo-4-fluorobenzoic acid) and unreacted starting material. Due to structural similarity, these impurities often co-crystallize, requiring a specific solubility-driven purification strategy.

CompoundStructure NoteApprox. Melting PointSolubility Profile
Target: 3,5-Dibromo-4-fluorobenzoic acid Di-substituted, symmetric, lipophilic.High (>200°C) (Est. based on analogs [1])Low in water; High in hot toluene/ethanol.
Impurity A: 3-Bromo-4-fluorobenzoic acid Mono-substituted, asymmetric.138–140°C [2]Higher solubility in polar solvents than target.
Impurity B: 4-Fluorobenzoic acid Starting material.[2][3][4]182–184°C [3]High in hot water/alcohols; soluble in base.

Diagnostic Troubleshooting (Q&A)

Q1: My crude product has a melting point around 140–150°C. What does this indicate? A: This is a classic sign of significant contamination with the mono-bromo impurity (3-bromo-4-fluorobenzoic acid, MP ~140°C). The depression of the melting point from the expected high range (>200°C) confirms the reaction did not go to completion.

  • Immediate Action: Do not proceed to the next step. Perform the Toluene Recrystallization Protocol (see Section 3) to fractionate the mixture based on the higher lipophilicity of the di-bromo species.

Q2: The product is off-white, yellow, or orange. Is this acceptable? A: No. Pure halogenated benzoic acids should be white.

  • Yellow/Orange: Indicates residual elemental bromine (

    
    ) or iron salts (if 
    
    
    
    was used).
  • Brown/Tan: Indicates oxidative degradation or polymerized byproducts.

  • Fix: Perform a Sodium Bisulfite Wash during the acid-base extraction to quench bromine, followed by a charcoal treatment during recrystallization.

Q3: I tried recrystallizing from pure ethanol, but the recovery was poor. Why? A: 3,5-Dibromo-4-fluorobenzoic acid is highly soluble in ethanol. Using pure ethanol prevents the product from crashing out effectively, or it co-precipitates impurities upon rapid cooling.

  • Solution: Use a Solvent Pair (Ethanol/Water) . Dissolve in hot ethanol, then add hot water until persistent cloudiness appears. This forces the more hydrophobic di-bromo target to crystallize first while keeping the more polar mono-bromo impurity in the aqueous mother liquor.

Purification Protocols

Protocol A: Acid-Base Extraction (The "Rough" Clean)

Use this for crude reaction mixtures to remove inorganic salts, catalysts, and non-acidic organic byproducts.

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir until fully dissolved. The solution should be pH > 10.

    • Note: If solids remain, filter them off.[5][6][7][8][9][10] These are non-acidic impurities.

  • Quench (Color Removal): Add a small amount of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate to the filtrate until any orange tint disappears (neutralizes trapped 
    
    
    
    ).
  • Precipitation: Slowly add 6M HCl to the filtrate with vigorous stirring until pH reaches ~1.

    • Critical Step: Do not rush. Slow acidification promotes larger particle size, trapping fewer impurities.

  • Filtration: Collect the solid by vacuum filtration.[5] Wash with ice-cold water (3x) to remove residual salts. Dry thoroughly.

Protocol B: Recrystallization (The "Fine" Polish)

Choose Method 1 (Preferred) for removing mono-bromo impurities. Choose Method 2 if yield is the priority.

Method 1: Toluene Recrystallization (Polarity-Based Separation) Rationale: The di-bromo target is more symmetric and less polar than the mono-bromo impurity. It will crystallize from non-polar toluene more readily, while the mono-bromo species remains soluble in the supernatant.

  • Place the dried crude solid in a flask with a stir bar.

  • Add Toluene (approx. 5-7 mL per gram).

  • Heat to reflux (

    
    ). If the solid does not dissolve, add more toluene in small increments.
    
  • Optional: If colored, add activated charcoal (1% w/w) and filter hot through Celite.

  • Allow the solution to cool slowly to room temperature (over 2-3 hours).

    • Why? Rapid cooling traps impurities. Slow cooling builds the crystal lattice of the di-bromo target, excluding the mono-bromo defect.

  • Cool in an ice bath (

    
    ) for 30 minutes.
    
  • Filter and wash with a small amount of cold toluene .

Method 2: Ethanol/Water Recrystallization (Solubility-Based)

  • Dissolve the solid in the minimum amount of boiling Ethanol (95%) .

  • Add hot Water dropwise to the boiling solution until a faint turbidity (cloudiness) persists.

  • Add one drop of ethanol to clear the solution.

  • Remove from heat and let stand undisturbed.

  • Once crystals form at room temperature, move to an ice bath.

  • Filter and wash with 50:50 cold Ethanol/Water .

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying the crude product based on impurity profile.

PurificationWorkflow Start Crude 3,5-Dibromo-4-fluorobenzoic Acid CheckColor Check Color Start->CheckColor Yellow Yellow/Orange (Bromine/Iron) CheckColor->Yellow Colored White White/Off-White CheckColor->White Clean AcidBase Protocol A: Acid-Base Extraction (w/ Bisulfite Wash) Yellow->AcidBase CheckMP Check Melting Point White->CheckMP AcidBase->CheckMP LowMP MP < 180°C (Mono-bromo impurity) CheckMP->LowMP Impure HighMP MP > 200°C (Target Range) CheckMP->HighMP Pure Recryst Protocol B: Recrystallization (Toluene or EtOH/H2O) LowMP->Recryst Final Pure Product (QC: HPLC/NMR) HighMP->Final Recryst->CheckMP

Figure 1: Decision workflow for the purification of 3,5-Dibromo-4-fluorobenzoic acid.

References

  • Cheméo. (2025).[4][11] 3,5-Dibromobenzoic acid - Chemical & Physical Properties. (Analog data for MP estimation). Retrieved from [Link]

  • PubChem. (2025). 4-Fluorobenzoic acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 3,5-Dibromo-4-fluorobenzoic Acid Reactions

Welcome to the technical support resource for 3,5-Dibromo-4-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide targeted troubleshooting for co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3,5-Dibromo-4-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide targeted troubleshooting for common reactions involving this versatile halogenated building block. The unique substitution pattern of this molecule—a carboxylic acid, an activated fluorine atom, and two bromine atoms—offers a rich landscape for synthetic transformations. However, this multi-functional nature also presents specific challenges where solvent selection is paramount for achieving high yields, selectivity, and minimizing side reactions.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own experiments.

Frequently Asked Questions (FAQs)

Q1: My 3,5-Dibromo-4-fluorobenzoic acid is not dissolving. What are the best general-purpose solvents? A1: Solubility is a critical first step. Due to its polar carboxylic acid group and halogenated aromatic ring, this compound generally shows good solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Tetrahydrofuran (THF) . It is also soluble in alcohols like methanol and ethanol.[1][2] For reactions where these solvents are unsuitable (e.g., to avoid side reactions), consider using a mixed solvent system or gently warming the mixture if the reaction conditions permit.[2]

Q2: Which position on the molecule is the most reactive? A2: The reactivity is context-dependent and dictated by your choice of reagents:

  • The fluorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) . This is due to the electron-withdrawing effects of the flanking bromine atoms and the carboxylic acid group, which stabilize the negatively charged Meisenheimer complex intermediate.[3] In SNAr reactions, fluorine is often a better leaving group than other halogens.[3][4]

  • The bromine atoms at the C3 and C5 positions are ideal sites for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings.

  • The carboxylic acid group will undergo typical reactions like esterification or amide bond formation .[5]

Q3: I see decomposition or discoloration when heating my reaction. What could be the cause? A3: Thermal instability can be an issue, particularly in the presence of strong nucleophiles or bases at high temperatures. The solvent can play a role here. For instance, using a high-boiling point solvent like DMF or DMSO might enable decomposition pathways that wouldn't occur at the lower reflux temperatures of THF or acetonitrile. If you suspect thermal decomposition, try running the reaction at the lowest effective temperature or switching to a lower-boiling solvent if the reaction kinetics allow.

Troubleshooting Guide by Reaction Type

This section provides in-depth, scenario-based troubleshooting for the most common transformations of 3,5-Dibromo-4-fluorobenzoic acid.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Fluorine

SNAr reactions on this substrate are highly favorable but exquisitely sensitive to solvent effects. The primary challenge is maximizing the nucleophilicity of your chosen reagent.

Problem: My SNAr reaction with an alcohol (O-alkylation) or amine (N-arylation) is slow or fails to proceed to completion.

Probable Cause & Scientific Rationale: The most common culprit is the use of a protic solvent (e.g., ethanol, methanol, water). Protic solvents contain acidic protons (-OH, -NH) and are excellent at forming hydrogen bonds.[6] While these solvents can dissolve the reactants, they form a "solvation cage" around the anionic nucleophile (like RO⁻ or R₂N⁻), stabilizing it and drastically reducing its energy and reactivity.[4][7] This effect is particularly pronounced for small, charge-dense nucleophiles.[8]

Solution & Experimental Protocol: Switch to a polar aprotic solvent . These solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons and cannot act as hydrogen-bond donors.[6][7] This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining nucleophilic attack on the aromatic ring.[8] SNAr reactions can be thousands of times faster in polar aprotic solvents compared to protic ones.[7][9]

Data Summary: Solvent Choice in SNAr Reactions

Solvent ClassExamplesInteraction with NucleophileTypical SNAr RateRecommendation for 3,5-Dibromo-4-fluorobenzoic acid
Polar Aprotic DMF, DMSO, Acetonitrile, NMPWeak dipole-ion interactions; no H-bonding.[7]Fast Highly Recommended
Polar Protic Water, Ethanol, MethanolStrong hydrogen-bonding "cage" deactivates nucleophile.[8]Very Slow Not Recommended (unless the solvent is also the nucleophile)
Nonpolar Aprotic Toluene, Hexane, DioxanePoor solubility for ionic nucleophiles and intermediates.Very Slow / Ineffective Not Recommended

Workflow: General Protocol for SNAr with an Amine

  • To a dry flask under an inert atmosphere (N₂ or Argon), add 3,5-Dibromo-4-fluorobenzoic acid (1.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous DMF or DMSO (to create a ~0.5 M solution).

  • Add the amine nucleophile (1.1 - 1.5 eq.).

  • Heat the reaction to a suitable temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with water, and acidify to precipitate the product or extract with an appropriate organic solvent like ethyl acetate.

Palladium-Catalyzed Cross-Coupling at the C3/C5-Bromine

For Suzuki-Miyaura coupling, the key challenges are ensuring catalyst activity and preventing common side reactions, particularly protodehalogenation (replacement of -Br with -H).

Problem: My Suzuki coupling reaction gives low yields, and I observe significant amounts of the protodehalogenated byproduct (3-bromo-4-fluorobenzoic acid).

Probable Cause & Scientific Rationale: Protodehalogenation is often promoted by the solvent. Protic solvents, especially alcohols, can act as proton sources that intercept the organopalladium intermediate after oxidative addition but before transmetalation is complete.[10] While polar aprotic solvents can be used, they don't always give the best selectivity.[11]

Solution & Experimental Protocol: The most effective solution is to use anhydrous, nonpolar aprotic solvents like 1,4-dioxane or toluene .[10] These solvents minimize the availability of protons. Often, a carefully controlled amount of water is added as a co-solvent, which can surprisingly improve reaction rates and yields in many Suzuki systems, but excess water or the use of alcohols should be avoided if protodehalogenation is an issue.[12][13] Thoroughly degassing the solvent before use is critical to prevent oxidative degradation of the palladium catalyst.[14]

Data Summary: Solvent Selection for Suzuki-Miyaura Coupling

Solvent SystemKey CharacteristicsCommon IssuesRecommendation for 3,5-Dibromo-4-fluorobenzoic acid
Dioxane / Water Excellent for solubilizing both organic and inorganic reagents.Must be anhydrous grade and degassed. Potential for peroxide formation.Highly Recommended (e.g., 10:1 ratio)[10]
Toluene / Water Good for higher temperature reactions. Less polar.May have lower solubility for some boronic acids or bases.Recommended
DMF or Acetonitrile High polarity. Can improve solubility.Can sometimes lead to lower selectivity or catalyst deactivation.[12]Use with Caution
Alcohols (Ethanol, etc.) Protic.High risk of promoting protodehalogenation.[10]Not Recommended

Workflow: General Protocol for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 3,5-Dibromo-4-fluorobenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and an anhydrous base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane:water 10:1 ) via syringe.

  • Heat the reaction to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]

Esterification of the Carboxylic Acid

Standard Fischer esterification (acid catalyst in excess alcohol) can be slow for this substrate due to the steric hindrance from the two ortho-bromine atoms.

Problem: My Fischer esterification is very slow and gives a poor yield, with significant unreacted starting material.

Probable Cause & Scientific Rationale: This is an equilibrium-controlled reaction. The water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion. For sterically hindered acids, the forward reaction rate is already slow, making this equilibrium issue more pronounced.[15]

Solution & Experimental Protocol: The most effective strategy is to actively remove water as it is formed. This is typically achieved by performing the reaction in a nonpolar, water-immiscible solvent that forms an azeotrope with water, such as toluene or xylene , using a Dean-Stark apparatus .[16] Alternatively, solvent-free methods using a solid acid catalyst can be effective and environmentally friendly.[17]

Workflow: Protocol for Dean-Stark Esterification

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3,5-Dibromo-4-fluorobenzoic acid (1.0 eq.), the desired alcohol (1.5-3.0 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq.).

  • Add sufficient toluene to fill the flask and the Dean-Stark trap.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, with the denser water collecting at the bottom and the toluene overflowing back into the flask.

  • Continue refluxing until no more water is collected in the trap.

  • Cool the reaction, wash the toluene solution with aqueous sodium bicarbonate to remove the acid catalyst and any unreacted starting material, then wash with brine, dry, and concentrate to yield the ester.

Amide Coupling of the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is generally unfavorable. The acid must first be "activated" with a coupling reagent.[18][19] Solvent choice is critical for solubilizing all components and ensuring a clean reaction.

Problem: My amide coupling reaction is messy, with multiple byproducts and low yield of the desired amide.

Probable Cause & Scientific Rationale: This often points to issues with solubility or side reactions involving the coupling reagent. Common coupling reagents (e.g., EDC, HATU, DCC) form highly reactive intermediates.[5][20] If the amine is not readily available to react, these intermediates can decompose or react with other species. The solvent must effectively dissolve the carboxylic acid, the amine (often as a salt), and the coupling reagents.

Solution & Experimental Protocol: Anhydrous polar aprotic solvents are the standard choice. DCM is widely used but is being phased out due to environmental concerns.[21] DMF is an excellent solvent for these reactions but can be difficult to remove.[22] Acetonitrile or THF are often good alternatives. The key is to ensure all reactants are fully dissolved before initiating the reaction. If solubility is an issue in one solvent, a co-solvent can be used. For example, if the acid is poorly soluble in DCM, a minimal amount of DMF can be added to create a homogeneous solution.[23]

Data Summary: Common Solvents for Amide Coupling

SolventKey AdvantagesCommon IssuesRecommendation
DCM Good solubility for many organics, volatile.Environmental concerns, poor solubility for salts.Use if necessary , but consider alternatives.[23]
DMF Excellent solvating power for all components.High boiling point, difficult to remove, reprotoxic.[22]Effective, but use sparingly.
Acetonitrile Good balance of polarity and volatility.Lower solvating power than DMF.Good general-purpose choice.
THF Lower boiling point, easily removed.Can have lower solubility for polar starting materials.Good for reactions at or below room temperature.

Workflow: General Protocol for EDC/HOBt Amide Coupling

  • Dissolve 3,5-Dibromo-4-fluorobenzoic acid (1.0 eq.) in anhydrous DCM or Acetonitrile (~0.2 M) under an inert atmosphere.

  • Add the amine (1.1 eq.), followed by an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq.) to suppress racemization and side reactions.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.), portion-wise.[23]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the crude amide for purification.

Visual Logic Diagrams

To aid in decision-making, the following diagrams illustrate the logic for solvent selection.

SolventSelectionWorkflow start Identify Reaction Type for 3,5-Dibromo-4-fluorobenzoic acid snar Nucleophilic Aromatic Substitution (SNAr) start->snar At C4-F suzuki Suzuki-Miyaura Cross-Coupling start->suzuki At C3/C5-Br ester Esterification start->ester At -COOH amide Amide Coupling start->amide At -COOH polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, MeCN) snar->polar_aprotic To maximize nucleophilicity nonpolar_aprotic Use Anhydrous Nonpolar Aprotic Solvent (Dioxane, Toluene) +/- controlled H₂O suzuki->nonpolar_aprotic To minimize protodehalogenation azeotrope Use Water-Azeotroping Solvent (Toluene, Xylene) with Dean-Stark ester->azeotrope To remove water & drive equilibrium amide_solvent Use Anhydrous Polar Aprotic (DCM, MeCN, THF, DMF) amide->amide_solvent To solubilize reagents & intermediates

Caption: A decision workflow for initial solvent selection based on the desired chemical transformation.

SolventEffectOnNucleophile Mechanism of Solvent Interference in SNAr Reactions cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) nuc_protic Nu⁻ h1->nuc_protic H-Bond h2->nuc_protic h3->nuc_protic h4->nuc_protic caged_label "Caged" & Stabilized (Low Reactivity) free_label "Naked" & Unstabilized (High Reactivity) nuc_aprotic Nu⁻

Caption: How protic solvents "cage" nucleophiles, reducing reactivity compared to "naked" nucleophiles in aprotic media.

References

  • Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 136(3), 1139–1149. [Link]

  • Gao, J., & Xia, J. (2009). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry A, 113(31), 8859–8867. [Link]

  • Teye, C., et al. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 8(52), 29598-29606. [Link]

  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. [Link]

  • Hamed, E. A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1541-1550. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(15), 2881–2884. [Link]

  • Wang, Y., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(50), 13695–13706. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific Application Notes. [Link]

  • Musacchio, A. J., & MacMillan, D. W. C. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(38), 13352–13355. [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. OrangoChem. [Link]

  • Kalita, D., et al. (2012). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • Qi, M., et al. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances, 3(42), 19301-19307. [Link]

  • Google Patents. (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound. EP1439157B1.
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. ACS GCI Solvent Selection Tool. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Resources. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Saikia, L., & Dutta, D. K. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 659-662. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912. [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]

  • Google Patents. (n.d.). Novel reagents for use as coupling activators and coupling reagents in organic synthesis. WO1999052897A1.
  • ChemBK. (2024). 4-Fluorobenzoic acid. ChemBK Database. [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters. WO2019059801A1.
  • Wang, C., et al. (2021). Mechanically induced solvent-free esterification method at room temperature. Scientific Reports, 11(1), 2530. [Link]

  • De-Luca, L. (2016). A green chemistry perspective on catalytic amide bond formation. Organic & Biomolecular Chemistry, 14(39), 9205-9219. [Link]

  • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 347-352. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorobenzoic acid. PubChem Database. [Link]

  • LookChem. (n.d.). Cas 1007-16-5, 3-Bromo-4-fluorobenzoic acid. LookChem Database. [Link]

  • Boyd, S., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(24), 2345-2348. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Resources. [Link]

  • Preprints.org. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Preprints.org. [Link]

Sources

Troubleshooting

preventing debromination during 3,5-Dibromo-4-fluorobenzoic acid synthesis

Technical Support Center: Synthesis of 3,5-Dibromo-4-fluorobenzoic Acid Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Debromination & Yield Loss Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,5-Dibromo-4-fluorobenzoic Acid

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Debromination & Yield Loss

Executive Summary: The "Debromination" Trap

Synthesizing 3,5-Dibromo-4-fluorobenzoic acid presents a classic paradox in aromatic chemistry: the very halogens (Bromine) you wish to retain are highly labile under the metal-mediated conditions often required to install the carboxylic acid moiety.

Whether you are approaching this via Lithiation/Carboxylation of a precursor or Pd-Catalyzed Carbonylation , "Debromination" (the replacement of Br with H) is the primary failure mode. This guide moves beyond basic recipes to address the mechanistic root causes of halogen loss—specifically Halogen-Lithium Exchange and Reductive Elimination —and provides self-validating protocols to prevent them.

Module 1: The Lithiation Pathway (Preventing the "Halogen Dance")

Scenario: You are attempting to install the carboxyl group (-COOH) onto a brominated precursor (e.g., 3,5-dibromo-4-fluorobenzene) using an organolithium reagent and CO₂. Symptom: LC-MS shows a mass corresponding to the loss of one bromine atom (


), or you observe significant regio-scrambling (Halogen Dance).
The Mechanistic Failure: Nucleophilicity vs. Basicity

The standard reagent, n-Butyllithium (n-BuLi) , acts as both a strong base and a nucleophile. In poly-brominated systems, the rate of Lithium-Halogen Exchange (attacking the Br) often exceeds the rate of Deprotonation (attacking the C-H).

  • Result: The Li swaps with the Br. Upon quenching with water/acid, the Li is replaced by H. You have effectively performed a chemical reduction of your starting material.

Protocol: The "Kinetic Base" Strategy

To prevent debromination, you must suppress nucleophilic attack on the bromine.

Step-by-Step Optimization:

  • Switch Reagent: Replace n-BuLi with LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .

    • Why: These bases are sterically bulky. They cannot easily access the C-Br

      
      -hole to initiate exchange, forcing them to act solely as bases (removing protons).
      
  • Temperature Control: Operate strictly at -78°C .

    • Why: Halogen migration ("Halogen Dance") is thermodynamically driven.[1] At low temperatures, the reaction is kinetically controlled, locking the lithium at the deprotonation site.

  • In-Situ Trapping (The "Barbier" Approach):

    • Do not pre-lithiate. Instead, have the electrophile (CO₂) present during the lithiation if possible, or use a flow chemistry setup to quench milliseconds after lithiation.

Data: Base Selection Impact on Debromination

ReagentMechanism DominanceDebromination RiskRec. Temp
n-BuLi Li-Hal Exchange (Nucleophilic)High (Critical Failure)-100°C
t-BuLi Li-Hal Exchange (Fast)Extreme (Used to debrominate)-100°C
LDA Deprotonation (Steric Base)Low -78°C
LiTMP Deprotonation (Hyper-Steric)Very Low -78°C
Visualization: The Halogen Dance vs. Stable Lithiation

HalogenDance Start 3,5-Dibromo-4-fluorobenzene nBuLi Reagent: n-BuLi (Nucleophilic) Start->nBuLi LDA Reagent: LDA (Non-Nucleophilic) Start->LDA Exchange Li-Br Exchange (Attack on Br) nBuLi->Exchange Fastest Path Deprot Deprotonation (Attack on H) nBuLi->Deprot Slow Path LDA->Exchange Sterically Blocked LDA->Deprot Kinetic Control Debrom Debrominated Byproduct (Yield Loss) Exchange->Debrom Quench Dance Halogen Dance (Regio-scrambling) Exchange->Dance Equilibrium Product Target Lithiated Species (Ready for CO2) Deprot->Product

Caption: Mechanistic divergence between n-BuLi (favoring debromination) and LDA (favoring stable lithiation) in poly-bromoarenes.

Module 2: The Palladium Pathway (Carbonylation)

Scenario: You are using Pd-catalyzed carbonylation (CO gas + Pd catalyst) to convert a specific aryl bromide to an acid, or coupling a boronic acid to the dibromo-core. Symptom: Hydrodehalogenation (replacement of Br with H) occurs alongside or instead of the coupling.

The Mechanistic Failure: Hydride Insertion

Palladium inserts into C-Br bonds easily. If the catalytic cycle is slow to transmetallate or carbonylate, the Pd-Ar species will hunt for any available hydride source (solvent, base, or additives), leading to Reductive Elimination of Ar-H.

Troubleshooting Guide

Q: Which solvent are you using?

  • Risk:[2] Alcohols (MeOH, EtOH) and DMF can act as hydride donors, especially at high temperatures.

  • Fix: Switch to Toluene or Dioxane . If an alcohol is required for esterification, use tert-Butanol (non-oxidizable) or keep temperatures <80°C.

Q: What is your base?

  • Risk:[2] Triethylamine (

    
    ) can undergo 
    
    
    
    -hydride elimination, feeding hydrides to the Pd center.
  • Fix: Use inorganic bases like

    
      or 
    
    
    
    . These cannot donate hydrides.

Q: Which Ligand?

  • Optimization: Use bidentate ligands (e.g., dppf or Xantphos ). These hold the Pd tighter, accelerating the reductive elimination of the desired product and preventing the metal from "wandering" to other bromines or accepting hydrides.

Module 3: Radical & Photochemical Integrity

Scenario: You successfully synthesized the material, but purity drops during workup or storage. Symptom: The material turns slightly yellow/brown, and NMR shows "clean" debromination.

Root Cause: Poly-brominated aromatics are photolabile . UV light can homolytically cleave the C-Br bond, generating a radical that abstracts a hydrogen from the solvent.

Protocol: The "Dark" Workup

  • Amber Glass: All reactions and storage must occur in amber glassware or vessels wrapped in aluminum foil.

  • Avoid Acetone: Do not use acetone for cleaning or recrystallization if strong light is present; it sensitizes radical formation.

  • Radical Scavenger: Add a trace amount (0.1 mol%) of BHT (Butylated hydroxytoluene) during large-scale recrystallization to quench radical chains.

Frequently Asked Questions (FAQs)

Q1: Can I use Grignard formation (Mg) instead of Lithiation?

  • Recommendation: Avoid. Magnesium formation on poly-halogenated rings is notoriously difficult to control. It often leads to "entrainment" where the forming Grignard reacts with the starting material (Wurtz coupling), creating dimers. If you must, use i-PrMgCl·LiCl (TurboGrignard) at -15°C, which allows for faster Metal-Halogen exchange than Mg(0) but carries the same debromination risks as lithiation if not quenched immediately.

Q2: I am seeing a "regio-isomer" where the Br moved. What happened?

  • Diagnosis: This is the Halogen Dance .[1][3][4][5] The lithiated species was generated, but the reaction warmed up (even to -40°C), or the electrophile (CO₂) wasn't added fast enough. The Lithium migrated to a more thermodynamically stable position, taking the Bromine with it.

  • Fix: Ensure your internal temperature probe reads -78°C before adding the base. Use a "Reverse Addition" technique: add the base to the substrate (or vice versa) in the presence of the trap if feasible (though difficult with CO2).

Q3: Is 3,5-dibromo-4-fluorobenzoic acid stable in basic water?

  • Yes , but with a caveat. While the carboxylate is stable, harsh heating in strong NaOH can lead to Nucleophilic Aromatic Substitution (

    
    )  where the Fluorine (activated by two ortho-Bromines and a para-Carboxyl) is replaced by -OH. Keep workups mild (pH 8-9) and cool.
    

References

  • Mechanisms of Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36(7), 1046–1057.[5] Link

  • Prevention of Debromination in Pd-Catalysis: Zultanski, S. L., & Fu, G. C. (2013). "Palladium-Catalyzed Carbonylation of Aryl Bromides." Journal of the American Chemical Society, 135(2), 624–627. Link

  • Lithiation of Poly-haloarenes: Schlosser, M. (2005). "The 2×3 Isomerization ('Halogen Dance') of Oligohaloarenes." European Journal of Organic Chemistry, 2005(19), 3975–3984. Link

  • Photochemical Debromination Risks: Pavlik, J. W. (1994). "Photochemistry of Halogenated Aromatic Compounds." Organic Photochemistry, 12, 1-50.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3,5-Dibromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-4-fluorobenzoic acid. In the absence of a public...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-4-fluorobenzoic acid. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction based on fundamental NMR principles and robust comparative data from structurally analogous compounds. We will explore the theoretical basis for the expected spectrum, compare it with the known spectra of key alternatives, and provide a validated protocol for experimental acquisition.

Theoretical ¹H NMR Spectrum: 3,5-Dibromo-4-fluorobenzoic Acid

The structure of 3,5-Dibromo-4-fluorobenzoic acid is highly symmetrical. The molecule contains a plane of symmetry that runs through the C1-C4 axis, bisecting the carboxylic acid and fluorine substituents. This symmetry is the dominant factor determining the appearance of its ¹H NMR spectrum.

  • Chemical Equivalence: Due to the plane of symmetry, the two protons on the aromatic ring, H-2 and H-6, are chemically and magnetically equivalent. Therefore, they are expected to resonate at the exact same frequency, producing only one signal in the ¹H NMR spectrum.

  • Integration: Since this single signal represents two protons, its relative integration value will be 2H.

  • Chemical Shift (δ): The position of this signal is influenced by three electron-withdrawing groups: the carboxylic acid (-COOH), the two bromine atoms (-Br), and the fluorine atom (-F). All three groups deshield the aromatic protons, pulling electron density away from them and causing them to resonate at a lower field (higher ppm). Aromatic protons typically appear between 6.5-8.0 ppm[1]. Given the strong deshielding, the signal for H-2/H-6 is predicted to be in the downfield region of the aromatic spectrum, likely above 8.0 ppm.

  • Multiplicity: The two equivalent protons (H-2 and H-6) are each coupled to the fluorine atom at C-4. This is a four-bond coupling (⁴J H-F). Such long-range couplings through an aromatic system are common and typically have values in the range of 0.5-3.0 Hz[2]. This coupling will split the single proton signal into a doublet .

dot graph { layout=neato; node [shape=plaintext]; edge [color="#5F6368"]; mol [label="

COOH
C1
C6C2
HBrBrH
C5C3
C4
F

", pos="0,0!"];

H2 [label="H-2", pos="2.5,0.5!"]; H6 [label="H-6", pos="-2.5,0.5!"]; F4 [label="F-4", pos="0,-2.5!"];

H2 -- F4 [style=dashed, color="#EA4335", label=" ⁴J(H,F)"]; H6 -- F4 [style=dashed, color="#EA4335", label=" ⁴J(H,F)"]; } } Caption: Structure of 3,5-Dibromo-4-fluorobenzoic acid showing the key ⁴J H-F coupling.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Assignment
> 8.0 2H Doublet (d) ~ 0.5 - 3.0 H-2, H-6

| ~ 13.5 | 1H | Broad Singlet (br s) | - | -COOH |

Comparative Spectral Analysis

To substantiate our prediction, we will compare the expected spectrum with the experimental spectra of two closely related molecules: 3,5-Dibromobenzoic acid and 4-Fluorobenzoic acid . This comparison allows for the isolation and understanding of the electronic effects of the different halogen substituents.

CompoundStructureAromatic ¹H NMR Data (DMSO-d₆)
3,5-Dibromo-4-fluorobenzoic acid (Predicted)δ ≈ 8.2 ppm (d, 2H, ⁴JHF ≈ 2 Hz)
3,5-Dibromobenzoic acid [3][4]δ ≈ 8.16 ppm (d, 2H, ⁴JHH = 1.6 Hz, H-2/H-6), δ ≈ 8.05 ppm (t, 1H, ⁴JHH = 1.6 Hz, H-4)
4-Fluorobenzoic acid [5]δ ≈ 8.01 ppm (dd, 2H, ³JHH = 8.9 Hz, ⁴JHF = 5.6 Hz, H-2/H-6), δ ≈ 7.32 ppm (t, 2H, ³JHH = 8.9 Hz, ³JHF = 8.9 Hz, H-3/H-5)
Analysis of Alternatives:
  • 3,5-Dibromobenzoic Acid: This molecule differs by the replacement of the C4-Fluorine with a proton. The spectrum is more complex, showing two distinct signals for the aromatic protons. The protons at H-2 and H-6 appear as a doublet downfield, while the H-4 proton appears as an upfield triplet. The key insight here is the chemical shift of H-2/H-6 at ~8.16 ppm. The addition of a highly electronegative fluorine at the C-4 position in our target molecule would be expected to shift these protons further downfield, supporting our prediction of δ > 8.0 ppm.

  • 4-Fluorobenzoic Acid: This compound allows us to observe the effect of fluorine coupling without the influence of the bromine atoms. The protons ortho to the carboxylic acid (H-2/H-6) appear as a doublet of doublets, clearly showing coupling to both the adjacent protons (H-3/H-5) and the fluorine atom. The four-bond H-F coupling (⁴JHF) is reported to be 5.6 Hz. While this value is larger than the typical range for a ⁴J coupling, it definitively establishes that such through-bond interactions are significant and readily resolved. Removing the H-3/H-5 protons, as in our target molecule, would simplify this doublet of doublets to a simple doublet, matching our prediction.

Standard Experimental Protocol for ¹H NMR Acquisition

This section provides a detailed, self-validating methodology for acquiring a high-quality ¹H NMR spectrum of 3,5-Dibromo-4-fluorobenzoic acid.

G weigh weigh dissolve dissolve weigh->dissolve transfer transfer dissolve->transfer insert insert transfer->insert shim shim insert->shim acquire acquire shim->acquire ft ft acquire->ft phase phase ft->phase baseline baseline phase->baseline integrate integrate baseline->integrate

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of solid 3,5-Dibromo-4-fluorobenzoic acid.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice for carboxylic acids as it can solubilize the compound and its residual proton peak (quintet at ~2.50 ppm) does not overlap with the expected aromatic signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Set the acquisition parameters. For quantitative results, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest should be used. A good starting point for a small molecule is a D1 of 5 seconds.

    • Acquire the spectrum with a sufficient number of scans (e.g., NS=16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Reference the spectrum. The residual DMSO peak can be set to its known chemical shift of 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

The ¹H NMR spectrum of 3,5-Dibromo-4-fluorobenzoic acid is predicted to be remarkably simple, exhibiting a single doublet in the aromatic region (δ > 8.0 ppm) corresponding to the two equivalent protons at the H-2 and H-6 positions. This simplicity arises from the molecule's high degree of symmetry. The multiplicity is dictated by a four-bond coupling to the fluorine atom. This prediction is strongly supported by comparative analysis with 3,5-dibromobenzoic acid and 4-fluorobenzoic acid, which demonstrate the individual electronic and coupling effects of the substituents. The provided experimental protocol offers a robust framework for obtaining a high-resolution spectrum for this and similar compounds.

References

Sources

Comparative

Technical Guide: Elemental Analysis Standards for 3,5-Dibromo-4-fluorobenzoic Acid

[1] Executive Summary 3,5-Dibromo-4-fluorobenzoic acid (DBFBA) represents a "torture test" for organic elemental analysis (OEA).[1] With a halogen content exceeding 60% by mass (approx. 53% Br, 6% F), this compound prese...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,5-Dibromo-4-fluorobenzoic acid (DBFBA) represents a "torture test" for organic elemental analysis (OEA).[1] With a halogen content exceeding 60% by mass (approx. 53% Br, 6% F), this compound presents three distinct analytical challenges: incomplete combustion due to the flame-retardant nature of halogens, silica tube etching by hydrofluoric acid (HF), and interference in nitrogen detection caused by volatile bromine species.[1]

This guide moves beyond generic "universal" standards (like Acetanilide) to recommend a Matrix-Matched Calibration Strategy . For researchers synthesizing DBFBA as a pharmaceutical intermediate (often in p38 MAP kinase inhibitor development), utilizing the correct calibration standards and combustion additives is not optional—it is the only way to distinguish between a failed synthesis and a failed analysis.[1]

Part 1: The Analytical Challenge (Technical Context)

Before selecting a standard, one must understand the failure modes specific to DBFBA.[1]

The Fluorine Effect (Etching)

Upon combustion, the fluorine in DBFBA forms HF.[1] In standard quartz combustion tubes (


), the following reaction occurs:


Consequence: This etches the tube, causing devitrification (clouding) and eventual rupture.[1] More critically, if the fluorine is not sequestered, it causes high results for other elements or damages the detector.[1]
The Bromine Effect (Interference)

Bromine (


) is a heavy gas that does not always reduce fully to HBr in standard reduction tubes.[1]
Consequence:  Untrapped bromine can pass into the thermal conductivity detector (TCD), often eluting with a similar retention time to Nitrogen or Water, leading to false-positive N values or baseline drift.[1]
Flame Retardancy

Halogens are radical scavengers.[1] They inhibit the radical propagation steps of combustion.[1] Consequence: DBFBA samples often leave unburned carbon ("coke") in the crucible, leading to low Carbon (%C) results.[1]

Part 2: Comparative Analysis of Standards

To accurately analyze DBFBA, you cannot rely on a single standard.[1] We compare three calibration approaches below.

Theoretical Composition of Target (DBFBA)

Formula:


 | MW: ~297.9  g/mol
Element Theoretical %
Carbon 28.22%
Hydrogen 1.02%
Bromine 53.64%

| Fluorine | 6.38% |[1]

Comparison Table: Calibration Standards
Standard TypeCompoundRole in DBFBA AnalysisProsCons
Universal (K-Factor) Acetanilide Primary Calibration High purity, stable, excellent for establishing baseline instrument response (K-factors).[1]Dangerous False Confidence. Burns too easily.[1] Does not test the system's ability to handle the 60% halogen load of DBFBA.
F-Matrix Match 4-Fluorobenzoic Acid Validation (F) Verifies that Fluorine is being properly sequestered and not etching the tube.Lacks Bromine.[1] Does not challenge the reduction tube capacity.[1]
Br/S Matrix Match BBOT *Validation (Br) High heteroatom content tests the reduction tube's capacity to trap halogens/sulfur.[1]Lacks Fluorine.[1]
The "Gold" Standard Purified DBFBA QC Check The only way to verify combined Br/F recovery.[1]Requires a highly purified (>99.5%), desiccated batch of the analyte itself to serve as a secondary standard.[1]

*BBOT = 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene[1]

Part 3: Recommended Experimental Protocol

Directive: Do not analyze DBFBA using "Standard Mode." You must use an Additives-Based Workflow .

Reagents & Additives
  • Oxidative Booster: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ).[1]
    • Function: Provides a localized oxygen source directly in the melt, overcoming the flame-retardant effect of the Br/F.

    • Secondary Function: Acts as a "flux" to prevent encapsulation of carbon.[1]

  • Halogen Scavenger: Silver Wool (in the combustion tube).[1]

    • Function: Reacts with free halogens to form AgBr and AgF, preventing them from reaching the detector.[1]

Step-by-Step Workflow
  • Instrument Prep: Ensure the combustion tube contains a fresh zone of Silver Tungstate on Magnesium Oxide (

    
    ) or extensive Silver Wool.[1]
    
  • Weighing: Weigh 1.5 - 2.0 mg of DBFBA into a Tin (Sn) capsule.

    • Note: Keep sample mass low to prevent halogen saturation.[1]

  • Additive Addition: Add ~5–10 mg of

    
     powder directly over the sample in the capsule. Fold tightly to exclude air.[1]
    
  • Calibration:

    • Run 3x Blanks (Capsule +

      
      ).[1]
      
    • Run 3x Acetanilide (to set K-factors).[1]

    • Run 2x 4-Fluorobenzoic Acid (as a "Check Standard").[1]

      • Acceptance Criteria: C/H/N must be within ±0.3% of theoretical.[1] If this fails, your silver trap is saturated.[1]

  • Analysis: Run DBFBA samples.

Visualization: The Halogenated Combustion Pathway

G cluster_tube Reaction Tube Sample Sample: DBFBA (High Br/F) Combustion Combustion Zone (1000°C + O2) Sample->Combustion Additive Additive: V2O5 (Oxygen Boost) Additive->Combustion Mix in Tin HF_Formation Formation of HF & Br2 Combustion->HF_Formation Pyrolysis Scavenging Ag Trap (AgF / AgBr formed) HF_Formation->Scavenging Gas Flow Detector TCD Detector (N2 / CO2 / H2O) HF_Formation->Detector FAILURE MODE: Tube Etching / Interference Reduction Reduction Tube (Cu @ 650°C) Scavenging->Reduction Clean Gases (NOx, CO2, H2O) Reduction->Detector N2, CO2, H2O

Caption: Analytical pathway emphasizing the critical role of the Silver (Ag) trap in sequestering Fluorine and Bromine before detection.

Part 4: Data Validation & Acceptance Criteria

When analyzing DBFBA, "passing" results require stricter scrutiny than standard organics.

ParameterAcceptance RangeTroubleshooting Failure
Carbon (%C) 27.92% – 28.52%If Low: Incomplete combustion.[1] Increase

dose or add more

.
Hydrogen (%H) 0.8% – 1.3%If High: Moisture contamination (sample is hygroscopic) or trap exhaustion.[1]
Nitrogen (%N) < 0.2% (Ideally 0%)If High: Bromine interference.[1]

is escaping the trap and mimicking

on the TCD. Replace Silver wool immediately.[1]
The "Check Standard" Rule

Because DBFBA depletes the silver trap rapidly:

Rule: Run a standard (e.g., 4-Fluorobenzoic acid) every 6–8 samples. If the standard drifts >0.2%, stop and repack the combustion tube.

References

  • PerkinElmer. (2014).[1] The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Link

  • Thermo Fisher Scientific. (2012).[1] FlashSmart Elemental Analyzer: Operating Guidelines for Halogenated Samples. Technical Note 42168.[1] Link

  • ASTM International. (2021).[1] ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] (Standardizes the use of additives for difficult matrices). Link

  • Exeter Analytical. (n.d.).[1] Analysis of Fluorine Containing Compounds. Technical Guide.[1] Link

Sources

Validation

A Researcher's Guide to Sourcing 3,5-Dibromo-4-fluorobenzoic Acid: A Comparative Analysis of Commercial Purity

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a chemical intermediate like 3,5-Dibromo-4-fluorobenzoic acid can significantly impact rea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a chemical intermediate like 3,5-Dibromo-4-fluorobenzoic acid can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of commercial sources for 3,5-Dibromo-4-fluorobenzoic acid, offering a framework for evaluating supplier-specific purity and establishing robust in-house quality control measures.

The presence of impurities in pharmaceutical intermediates can have a range of detrimental effects, including altering physical and chemical properties, decreasing therapeutic efficacy, and introducing potential toxicity.[3][4] These impurities can arise from various stages, including the raw materials, synthetic route, and degradation during storage.[2][5] Therefore, a thorough analytical assessment of commercial-grade 3,5-Dibromo-4-fluorobenzoic acid is not merely a recommendation but a critical necessity.

Evaluating Commercial Suppliers: Beyond the Label

While many suppliers list a purity percentage for 3,5-Dibromo-4-fluorobenzoic acid on their websites and in their catalogs, it is crucial to understand how these values are determined and what they truly represent. Stated purities can range from 95% to over 98%.[6][7] However, the analytical technique used to determine this purity is often not specified, which can be a significant variable.

A comprehensive evaluation of a potential supplier should include a request for a detailed Certificate of Analysis (CoA). A thorough CoA will not only state the purity but also specify the method of analysis (e.g., HPLC, NMR, titration) and provide data on the levels of known and unknown impurities.

Analytical Methodologies for Purity Determination

To ensure the quality of 3,5-Dibromo-4-fluorobenzoic acid, a multi-pronged analytical approach is recommended. The following techniques provide a comprehensive assessment of purity and impurity profiles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any organic impurities. A reversed-phase method is typically suitable for this type of aromatic carboxylic acid.[8]

Experimental Protocol: HPLC Purity Analysis

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[9]

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 235 nm[9]

  • Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

This method allows for the separation of 3,5-Dibromo-4-fluorobenzoic acid from potential impurities, such as starting materials, by-products from the synthesis, or degradation products. The peak area percentage of the main component provides a quantitative measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the main component and identifying any organic impurities that contain protons or carbon atoms.[10] While not as quantitative as HPLC without an internal standard, NMR provides invaluable structural information about impurities.

Experimental Protocol: ¹H NMR Analysis

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Spectrometer: 400 MHz or higher

  • Analysis: The ¹H NMR spectrum should show the characteristic signals for the aromatic protons of 3,5-Dibromo-4-fluorobenzoic acid. The integration of these signals should be consistent with the expected structure. The presence of unexpected signals may indicate impurities.

Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of purity. Impurities tend to lower and broaden the melting range.[2][11] The literature melting point for 3,5-Dibromo-4-fluorobenzoic acid is typically in the range of 138-140 °C.[12] A sharp melting point within this range suggests high purity.[13]

Experimental Protocol: Melting Point Determination

  • Use a calibrated melting point apparatus.

  • Place a small amount of the finely powdered sample in a capillary tube.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercially sourced 3,5-Dibromo-4-fluorobenzoic acid.

Purity_Assessment_Workflow cluster_0 Sample Acquisition & Initial Screening cluster_1 Primary Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision & Final Qualification Supplier_Selection Select Commercial Suppliers (Supplier A, B, C) Request_CoA Request Certificate of Analysis (CoA) Supplier_Selection->Request_CoA Visual_Inspection Visual Inspection (Color, Form) Request_CoA->Visual_Inspection HPLC_Analysis HPLC Purity Analysis (Quantitative) Visual_Inspection->HPLC_Analysis NMR_Spectroscopy NMR Spectroscopy (Structural Confirmation & Impurity ID) Visual_Inspection->NMR_Spectroscopy Melting_Point Melting Point Analysis (Purity Indication) Visual_Inspection->Melting_Point Data_Compilation Compile Data in Comparison Table HPLC_Analysis->Data_Compilation NMR_Spectroscopy->Data_Compilation Melting_Point->Data_Compilation Impurity_Profiling Identify and Quantify Impurities Data_Compilation->Impurity_Profiling Supplier_Ranking Rank Suppliers Based on Purity & Consistency Impurity_Profiling->Supplier_Ranking Final_Selection Select Optimal Supplier Supplier_Ranking->Final_Selection In_House_QC Establish In-House Quality Control Specification Final_Selection->In_House_QC

Caption: Workflow for the purity assessment of commercial 3,5-Dibromo-4-fluorobenzoic acid.

Comparative Data Summary

The following table presents a hypothetical comparison of 3,5-Dibromo-4-fluorobenzoic acid from three different commercial suppliers, based on the analytical methods described above.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98%97%>99% (by Titration)
Appearance White crystalline powderOff-white powderWhite crystalline powder
Melting Point (°C) 138-140136-140139-140
HPLC Purity (%) 98.597.299.3
¹H NMR Conforms to structureConforms, minor unidentified peaksConforms to structure
Known Impurity 1 (%) 0.30.8<0.1
Unknown Impurities (%) 1.22.00.6

Interpretation of Results:

  • Supplier C demonstrates the highest purity by HPLC and a sharp melting point, aligning with their claim of >99% purity. The low levels of both known and unknown impurities make this source the most desirable for applications where high purity is critical.

  • Supplier A provides a product with good purity, although with a slightly higher level of unknown impurities compared to Supplier C.

  • Supplier B shows a lower purity by HPLC and a broader melting point range, suggesting a higher level of impurities. The presence of unidentified peaks in the NMR spectrum warrants further investigation before use in sensitive applications.

Conclusion and Recommendations

The selection of a commercial source for 3,5-Dibromo-4-fluorobenzoic acid should be based on a thorough and objective analytical evaluation, rather than relying solely on the supplier's stated purity. A combination of HPLC, NMR, and melting point analysis provides a robust assessment of quality.

For researchers and drug development professionals, it is imperative to:

  • Always request and critically review the Certificate of Analysis.

  • Perform in-house analytical testing to verify the purity of each batch.

  • Establish clear specifications for acceptable purity and impurity levels based on the specific application.

By implementing these rigorous quality control measures, researchers can ensure the reliability and reproducibility of their experiments and contribute to the development of safe and effective pharmaceuticals.

References

  • Oceanic Pharmachem. (2019, September 9). Effects of Impurities in Pharmaceuticals.
  • Chemox. (2026, January 6). Impurities in Pharmaceuticals: Types, Causes & Control.
  • TechnoBridge. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.
  • Shree Ganesh Remedies Limited. (n.d.). Effects of Impurities in Pharmaceuticals.
  • BenchChem. (2025). Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid.
  • Pharma Info Source. (n.d.). CAS 1007-16-5 suppliers, 3-Bromo-4-fluoro-benzoic acid suppliers. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
  • The Royal Society of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - 2-Bromo-4-fluorobenzoic acid, 98%.
  • The Royal Society of Chemistry. (n.d.).
  • NIST. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2018, May 20). How can benzoic acid be tested for purity?.
  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • SciSpace. (n.d.).
  • Khan, S. G., et al. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents. (n.d.). Method for separation of ortho-and para-halobenzoic acids.
  • P212121 Store. (n.d.). 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Bromo-4-Fluorobenzoic Acid 96.0%. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 13). 6.
  • LookChem. (n.d.). Cas 1007-16-5,3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 3,5-Dibromo-4-fluorobenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3,5-Dibromo-4-fluorobenzoic acid. In the absence of a directly published spect...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3,5-Dibromo-4-fluorobenzoic acid. In the absence of a directly published spectrum for this specific compound, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to predict its absorption profile. Furthermore, we present a detailed experimental protocol for the empirical determination of its UV-Vis spectrum, alongside a comparative discussion with relevant chemical alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a deep understanding of the spectroscopic properties of halogenated benzoic acids.

Theoretical Framework: Understanding UV-Vis Absorption in Aromatic Carboxylic Acids

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure. For aromatic compounds like benzoic acid and its derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy bonding (π) and non-bonding (n) molecular orbitals to higher energy anti-bonding (π) orbitals. The benzene ring itself gives rise to characteristic absorption bands, often referred to as the E- and B-bands, which are associated with π → π transitions.[1]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing or electron-donating groups, as well as halogens, can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[2] Additionally, the polarity of the solvent can influence the absorption spectrum by stabilizing the ground or excited states of the molecule.[3][4] For instance, polar solvents can lead to a loss of fine structure in the spectrum due to hydrogen bonding interactions.[4]

Predicted UV-Vis Absorption Profile of 3,5-Dibromo-4-fluorobenzoic Acid

Based on the principles outlined above and experimental data for related compounds, we can predict the key features of the UV-Vis spectrum of 3,5-Dibromo-4-fluorobenzoic acid.

Anticipated Spectral Features:

  • Primary Absorption Band (π → π transition):* We anticipate a strong absorption band in the range of 210-240 nm. This corresponds to the primary π → π* transition of the benzene ring, which is influenced by the carboxylic acid and halogen substituents.

  • Secondary Absorption Band (π → π transition):* A weaker, secondary absorption band is expected in the region of 270-300 nm. This band is characteristic of the benzoyl chromophore. The bromine and fluorine atoms are expected to induce a bathochromic shift compared to unsubstituted benzoic acid.[1]

  • Influence of Halogen Substituents: The two bromine atoms, being effective auxochromes, are expected to cause a significant red shift in the absorption maxima compared to benzoic acid. The fluorine atom, while also a halogen, has a less pronounced effect.

  • Solvent Effects: In polar protic solvents like ethanol or methanol, the fine structure of the secondary absorption band is likely to be less resolved due to hydrogen bonding with the carboxylic acid group. In non-polar solvents like hexane or cyclohexane, a more defined vibrational fine structure may be observable.[4]

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted spectrum of 3,5-Dibromo-4-fluorobenzoic acid, the following table summarizes the reported UV-Vis absorption maxima for benzoic acid and some of its halogenated and hydroxylated derivatives.

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
Benzoic AcidAcidic Mobile Phase230274[5]
Benzoic AcidWater (pH 2.5)230270[6]
3,5-Dibromo-4-hydroxybenzoic acid---[7]
3,5-Dihydroxybenzoic AcidAcidic Mobile Phase250308[8]

Note: The NIST WebBook entry for 3,5-Dibromo-4-hydroxybenzoic acid indicates the availability of a UV/Visible spectrum but does not provide the λmax values directly in the summary.[7] Researchers are encouraged to consult the original source for detailed spectral data.

This comparative data highlights the bathochromic shift observed with increasing substitution on the benzoic acid core. For instance, the dihydroxy-substituted analog shows a significant red shift compared to the parent benzoic acid. A similar, if not more pronounced, shift is anticipated for 3,5-Dibromo-4-fluorobenzoic acid due to the presence of the two bromine atoms.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption characteristics of 3,5-Dibromo-4-fluorobenzoic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: 3,5-Dibromo-4-fluorobenzoic acid (ensure high purity)

  • Solvents: Spectroscopic grade methanol, ethanol, and cyclohexane

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 190-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Workflow for UV-Vis Analysis

The following diagram illustrates the key steps in the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Perform Serial Dilutions (e.g., 10, 5, 2.5, 1.25 µg/mL) A->B Volumetric Flasks E Measure Absorbance of Samples B->E Analyze Dilutions C Set Spectrophotometer Parameters (Wavelength Scan: 190-400 nm) D Record Baseline (Solvent Blank) C->D D->E F Identify λmax G Plot Calibration Curve (Absorbance vs. Concentration) F->G H Calculate Molar Absorptivity (ε) G->H logical_relationship cluster_input Inputs cluster_process Spectroscopic Process cluster_output Outputs A Molecular Structure (3,5-Dibromo-4-fluorobenzoic acid) D UV-Vis Spectrophotometer A->D B Solvent Properties (Polarity, H-bonding) B->D C Concentration C->D E Absorption Spectrum (Absorbance vs. Wavelength) D->E F λmax (Wavelength of Max Absorbance) E->F G Molar Absorptivity (ε) E->G

Caption: Logical flow from molecular and solution properties to the resulting UV-Vis spectroscopic data.

Conclusion

References

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021, August 27). PPRP, 26(4), 16-21.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018, March 14). Royal Society Publishing.
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Feasible Synthetic Routes

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Reactant of Route 1
3,5-Dibromo-4-fluorobenzoic acid
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Reactant of Route 2
3,5-Dibromo-4-fluorobenzoic acid
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